Etisazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7716-60-1 |
|---|---|
Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N-ethyl-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C9H10N2S/c1-2-10-9-7-5-3-4-6-8(7)12-11-9/h3-6H,2H2,1H3,(H,10,11) |
InChI Key |
CPYSWRYVSINXMC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NSC2=CC=CC=C21 |
Appearance |
Solid powder |
melting_point |
78.0 °C |
Other CAS No. |
7716-60-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Etisazole; Etisazolo [DCIT]; Etisazolum; Etisazolum [INN-Latin]; Netrosylla; Bay VA 9387; BAY-VA 9387; Ectimar; EINECS 231-739-9. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Etisazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etisazole, scientifically known as N-ethyl-1,2-benzothiazol-3-amine, is a compound belonging to the benzisothiazole class of molecules. This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound. It includes a proposed synthesis pathway with a detailed experimental protocol, a summary of its physicochemical and spectroscopic properties, and an exploration of its likely mechanism of action as an antifungal agent through the inhibition of the ergosterol biosynthesis pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and development.
Chemical Identity and Properties
This compound is a heterocyclic compound with the molecular formula C₉H₁₀N₂S. Its chemical structure features a benzisothiazole core with an ethylamino group at the 3-position.[1]
| Property | Value | Source |
| IUPAC Name | N-ethyl-1,2-benzothiazol-3-amine | [1] |
| Synonyms | 3-(Ethylamino)-1,2-benzisothiazole, Etisazol | [1] |
| CAS Number | 7716-60-1 | |
| Molecular Formula | C₉H₁₀N₂S | [1] |
| Molecular Weight | 178.26 g/mol | [1] |
| Appearance | Not available in search results | |
| Melting Point | Not available in search results | |
| Boiling Point | Not available in search results | |
| Solubility | Not available in search results |
Proposed Synthesis of this compound
Synthesis Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on analogous reactions for the synthesis of similar 3-amino-1,2-benzisothiazole derivatives.[2]
Materials:
-
3-Chloro-1,2-benzisothiazole
-
Ethylamine (in a suitable solvent like ethanol or as a neat reagent)
-
Ethanol (or another suitable polar aprotic solvent)
-
Sodium bicarbonate or other mild base (optional, to neutralize HCl byproduct)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-1,2-benzisothiazole (1 equivalent) in ethanol.
-
Add an excess of ethylamine (2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Chemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group and the aromatic protons of the benzisothiazole ring. The ethyl group will likely present as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), coupled to each other. The four aromatic protons on the benzene ring will appear in the aromatic region, with their chemical shifts and coupling patterns depending on their positions.
¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the this compound molecule. This would include two signals for the ethyl group and seven signals for the benzisothiazole core.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C-N bonds of the ethylamino group, as well as vibrations corresponding to the aromatic C-H and C=C bonds of the benzisothiazole ring system.
| Wavenumber Range (cm⁻¹) | Vibration Type |
| 3300-3500 | N-H stretching |
| 3000-3100 | Aromatic C-H stretching |
| 2850-2960 | Aliphatic C-H stretching |
| 1600-1650 | N-H bending |
| 1450-1600 | Aromatic C=C stretching |
| 1200-1350 | C-N stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (178.26 g/mol ).[1] The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the benzisothiazole ring.
Mechanism of Action and Signaling Pathway
This compound is classified as an antifungal agent.[3] While the specific signaling pathways affected by this compound have not been detailed in the available literature, its mechanism of action can be inferred from its structural class. As a thiazole antifungal, it is highly probable that this compound, like other azole antifungals, targets the fungal ergosterol biosynthesis pathway.[3][4][5]
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its synthesis is a multi-step process involving several enzymes. Azole antifungals typically inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme.[4][6] Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol. This alters the fluidity and integrity of the fungal cell membrane, impairing the function of membrane-bound enzymes and ultimately leading to the inhibition of fungal growth and cell death.[3][5]
Ergosterol Biosynthesis Inhibition Pathway
Caption: Proposed mechanism of action of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and chemical properties of this compound. The proposed synthetic route offers a practical starting point for its laboratory preparation. While detailed experimental characterization data remains to be fully elucidated in publicly accessible literature, the provided information on related compounds offers valuable guidance for spectral interpretation. The likely mechanism of action, through the inhibition of ergosterol biosynthesis, positions this compound within the established class of azole antifungal agents and provides a clear direction for further biological and pharmacological investigations. This guide serves as a catalyst for future research into this potentially valuable compound.
References
- 1. This compound | C9H10N2S | CID 72079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]
- 3. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Etisazole: A Technical Guide to Putative Research Applications
Disclaimer: Primary research on Etisazole (CAS 7716-60-1) is exceptionally limited in publicly accessible scientific literature. As such, this document provides a technical guide based on the known chemical properties of this compound and the established primary research applications of structurally related 1,2-benzisothiazole and thiazole derivatives. The experimental data, protocols, and signaling pathways presented herein are derived from studies on these related compounds and should be considered as illustrative of the potential, rather than established, research applications of this compound.
Introduction to this compound and the Benzisothiazole Scaffold
This compound, with the chemical name N-ethyl-1,2-benzothiazol-3-amine, is a small molecule belonging to the 1,2-benzisothiazole class of heterocyclic compounds. The benzothiazole core is a recognized "privileged structure" in medicinal chemistry, known to impart a wide range of biological activities to its derivatives. While specific research into this compound is scarce, the broader family of 1,2-benzisothiazole derivatives has been investigated for various therapeutic applications, most notably as antimicrobial agents.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-ethyl-1,2-benzothiazol-3-amine | PubChem |
| Molecular Formula | C₉H₁₀N₂S | PubChem |
| Molecular Weight | 178.26 g/mol | PubChem |
| CAS Number | 7716-60-1 | PubChem |
| Synonyms | BAY VA 9387, 3-(Ethylamino)-1,2-benzisothiazole | PubChem |
Putative Primary Research Application: Antimicrobial Activity
Based on extensive research into the 1,2-benzisothiazole and thiazole scaffolds, the most probable primary research application for this compound is in the field of antimicrobial discovery, encompassing both antibacterial and antifungal activities.
Antifungal Research Applications
Thiazole derivatives are a known class of antifungal agents. Their mechanism of action often involves the disruption of fungal cell membrane integrity.
A common mechanism for azole-containing antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and ultimately, cell lysis.[1] While this has not been demonstrated for this compound specifically, it represents a primary putative mechanism of action.
Caption: Putative antifungal mechanism of this compound via inhibition of ergosterol biosynthesis.
The following table summarizes the in vitro antifungal activity of newly synthesized thiazole derivatives (not this compound) against clinical isolates of Candida albicans. This data illustrates the potential potency of this class of compounds.[2]
Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives against C. albicans [2]
| Compound | MIC Range (µg/mL) | MFC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Derivative 1 | 0.008 - 7.81 | 0.015 - 31.25 | 0.12 - 1.95 | 0.24 - 3.91 |
| Nystatin (Control) | 0.015 - 7.81 | N/A | N/A | N/A |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; MIC₅₀/₉₀: MIC required to inhibit 50%/90% of isolates.
Antibacterial Research Applications
Various 1,2-benzisothiazole derivatives have demonstrated activity against Gram-positive bacteria.[3][4] The mechanism of action for antibacterial thiazoles can vary, but may involve the inhibition of essential bacterial enzymes.[5]
The following table presents the antimicrobial activity of N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one against Bacillus subtilis. This data highlights the potential for antibacterial efficacy within the broader structural class.[6]
Table 3: Antibacterial Activity of Selected 1,2-Benzisothiazolin-3-one Derivatives against B. subtilis [6]
| Compound Class | Potency Range (vs. Parent Compound) |
| N-arylalkanoic acids | Up to 10-20x higher |
| N-aryloxyalkanoic acids | Up to 10-20x higher |
| Esters and amides of above | Good activity |
Experimental Protocols for a Novel Benzisothiazole Compound
Should primary research on this compound be undertaken, the following experimental protocols, based on standard methodologies for evaluating novel antimicrobial agents, would be appropriate.
Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against pathogenic fungi.
Methodology (Broth Microdilution):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in RPMI 1640 medium to achieve a range of concentrations.
-
Prepare a standardized fungal inoculum (e.g., Candida albicans) to a concentration of approximately 0.5–2.5 x 10³ cells/mL.
-
Add the fungal suspension to each well of the microtiter plate. Include positive (no drug) and negative (no fungus) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.[7]
-
To determine the MFC, an aliquot from each well showing no growth is sub-cultured onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MFC.[2]
Antibacterial Susceptibility Testing
Objective: To determine the MIC of this compound against pathogenic bacteria.
Methodology (Broth Microdilution):
-
Follow steps 1 and 2 as in the antifungal protocol, but use Mueller-Hinton Broth (MHB) as the medium.
-
Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial suspension to each well. Include appropriate controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.
General Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and characterization of a novel compound like this compound for antimicrobial properties.
Caption: A generalized workflow for the evaluation of a novel antimicrobial compound.
Other Potential Research Areas
While antimicrobial activity is the most likely application, other biological activities have been reported for benzisothiazole derivatives, suggesting further avenues for this compound research:
-
Caspase-3 Inhibition: Some 1,2-benzisothiazol-3-one derivatives have been studied as inhibitors of caspase-3, an enzyme involved in apoptosis, indicating potential applications in neurodegenerative diseases.[8]
-
Anticancer Activity: The broader benzothiazole scaffold is found in compounds with anticancer properties.[9]
Conclusion
This compound remains a poorly characterized compound. However, its 1,2-benzisothiazole core structure strongly suggests potential as an antimicrobial agent. This technical guide, by synthesizing data from structurally related compounds, outlines the most probable primary research applications, including detailed experimental approaches and putative mechanisms of action. Future primary research is necessary to elucidate the specific biological activities of this compound and validate these hypotheses. Professionals in drug development are encouraged to view this compound as a candidate for initial screening in antimicrobial discovery programs.
References
- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors by Stepwise MLR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pcbiochemres.com [pcbiochemres.com]
Etisazole and the Thiazole Antifungals: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etisazole is classified as a thiazole antifungal agent. While specific, in-depth research on the discovery and mycological history of this compound itself is limited in publicly accessible scientific literature, this guide provides a comprehensive overview of the broader class of thiazole antifungals. This compound, also known by its synonyms BAY VA 9387 and Ectimar, is recognized as an antifungal agent for veterinary use. The principles of action and experimental evaluation for thiazole antifungals, as outlined in this document, are foundational to understanding the potential role and characteristics of this compound within this chemical class.
This technical guide will delve into the general history, mechanism of action, and relevant experimental data pertaining to thiazole antifungals, providing context for the place of this compound within this group.
A Brief History of Antifungal Drug Discovery
The development of antifungal medications has been a critical area of research, driven by the need to combat a range of fungal infections in both humans and animals. The timeline of significant antifungal discoveries provides a backdrop for the emergence of various chemical classes, including the azoles, to which thiazoles belong.
| Decade | Key Developments in Antifungal Agents |
| 1950s | Discovery and introduction of the first polyene antifungal, nystatin, followed by amphotericin B, which became a cornerstone for treating systemic fungal infections. |
| 1960s | The introduction of the first oral antifungal, griseofulvin, for treating dermatophytic infections. |
| 1970s | The emergence of the azole antifungals, starting with the imidazoles like clotrimazole and miconazole. These agents offered a new mechanism of action targeting ergosterol synthesis. |
| 1980s | Development of the first-generation triazoles, such as fluconazole and itraconazole, which provided improved safety profiles and broader spectrum of activity compared to imidazoles.[1] |
| 1990s-Present | Introduction of second-generation triazoles (e.g., voriconazole, posaconazole) and new classes like the echinocandins, offering more targeted therapies and options for resistant fungal strains. Research into other heterocyclic compounds, including thiazole derivatives, continues to explore new antifungal candidates. |
While the specific developmental history of this compound is not well-documented in major mycological literature, its classification as a thiazole antifungal places its likely origin within the broader exploration of azole and related heterocyclic compounds for antifungal activity that intensified from the 1970s onward.
Mechanism of Action: The Thiazole Antifungal Pathway
Thiazole antifungals are part of the larger azole family and share a common mechanism of action centered on the disruption of the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase, a crucial component of the ergosterol biosynthesis pathway. Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.
The inhibition of lanosterol 14α-demethylase leads to a cascade of effects that are detrimental to the fungal cell:
-
Depletion of Ergosterol: The primary consequence is the reduction in the amount of ergosterol available for incorporation into the cell membrane.
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes a buildup of lanosterol and other methylated sterol precursors. These abnormal sterols are incorporated into the fungal cell membrane, altering its structure and function.
-
Disruption of Membrane Integrity: The altered membrane composition leads to increased permeability, leakage of essential cellular contents, and ultimately, inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).
The following diagram illustrates the generalized signaling pathway of thiazole antifungal action:
References
Etisazole molecular structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etisazole, with the IUPAC name N-ethyl-1,2-benzothiazol-3-amine, is a heterocyclic compound belonging to the benzothiazole class. This document provides an in-depth technical overview of its molecular structure, physicochemical properties, and established pharmacological profile. Primarily recognized for its antifungal properties, this compound's mechanism of action is centered on the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This guide details its presumed mechanism of action, offers generalized experimental protocols for its synthesis and for assays to evaluate its biological activity, and presents its known properties in a structured format for ease of reference.
Molecular Structure and Identification
This compound is a substituted benzothiazole derivative. Its core structure consists of a benzene ring fused to a thiazole ring, with an ethylamino group attached to the thiazole ring.
Table 1: Molecular Identifiers of this compound
| Identifier | Value | Citation |
| IUPAC Name | N-ethyl-1,2-benzothiazol-3-amine | [1] |
| CAS Number | 7716-60-1 | [1] |
| Molecular Formula | C₉H₁₀N₂S | [1] |
| SMILES | CCNC1=NSC2=CC=CC=C21 | [1] |
| InChI | InChI=1S/C9H10N2S/c1-2-10-9-7-5-3-4-6-8(7)12-11-9/h3-6H,2H2,1H3,(H,10,11) | [1] |
| InChIKey | CPYSWRYVSINXMC-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 178.26 g/mol | [1] |
| Melting Point | 78 °C | [2][3] |
| Boiling Point (Predicted) | 242.2 ± 23.0 °C | [2] |
| pKa (Predicted) | 7.39 ± 0.50 | [2] |
| LogP (Predicted) | 2.5 | [1] |
| Solubility | Data not readily available |
Synthesis
General Experimental Protocol for Synthesis:
A typical synthesis would likely involve the reaction of a 2-halobenzonitrile with a sulfur source to form a 2-aminobenzothiazole intermediate. This intermediate would then be N-alkylated using an appropriate ethylating agent in the presence of a base to yield N-ethyl-1,2-benzothiazol-3-amine (this compound). Purification would likely be achieved through recrystallization or column chromatography.
Pharmacological Profile
Mechanism of Action: Antifungal Activity
This compound, as a thiazole derivative, is presumed to exert its antifungal effects in a manner similar to other azole antifungals. The primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][4] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.
The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates.[4] This disruption of the cell membrane's structure and function results in increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[1] Some studies on related thiazole derivatives also suggest a possible interaction with the fungal cell wall structure.[5]
Pharmacokinetics and Pharmacodynamics
Specific pharmacokinetic and pharmacodynamic data for this compound are not extensively available in the public domain. However, general characteristics of azole antifungals can provide some insight. These compounds typically exhibit variable oral absorption, which can be influenced by factors such as gastric pH. They are generally metabolized in the liver by cytochrome P450 enzymes and are subject to drug-drug interactions. The ratio of the area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC) is often the key pharmacodynamic parameter for azoles.
Central Nervous System (CNS) Effects
While specific data on the CNS effects of this compound are lacking, some thiazole derivatives have been investigated for their potential CNS activity, including anticonvulsant and CNS depressant effects. The ability of antifungal azoles to penetrate the blood-brain barrier is variable and can influence their efficacy in treating CNS fungal infections. Given the lipophilic nature suggested by its predicted LogP, some degree of CNS penetration might be possible, but this would require experimental verification.
Experimental Protocols for Biological Evaluation
Cytochrome P450 Demethylase Inhibition Assay
This assay is crucial to confirm the inhibitory effect of this compound on its presumed target.
Methodology:
-
Preparation of Fungal Microsomes: Isolate microsomes from a relevant fungal species (e.g., Candida albicans) as a source of lanosterol 14α-demethylase.
-
Incubation: In a reaction mixture, combine the fungal microsomes, a suitable substrate (e.g., radiolabeled lanosterol), and varying concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding a cofactor, such as NADPH.
-
Reaction Termination: After a defined incubation period, stop the reaction.
-
Product Analysis: Extract the sterols and analyze the conversion of the substrate to the product using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Determine the concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀ value).
Ergosterol Biosynthesis Assay
This whole-cell assay provides evidence of the downstream effect of enzyme inhibition.
Methodology:
-
Fungal Culture: Grow a susceptible fungal strain in a suitable liquid medium.
-
Treatment: Expose the fungal cultures to various concentrations of this compound for a specified duration.
-
Sterol Extraction: Harvest the fungal cells and extract the total sterols using a saponification method with alcoholic potassium hydroxide.
-
Quantification: Analyze the extracted sterols using spectrophotometry or chromatography (HPLC or GC-MS) to quantify the amount of ergosterol.
-
Data Analysis: Compare the ergosterol content in treated cells to that in untreated control cells to determine the inhibitory effect of this compound on ergosterol biosynthesis.
Conclusion
This compound is a benzothiazole derivative with established antifungal properties, likely acting through the inhibition of ergosterol biosynthesis. This guide has summarized its key molecular and physicochemical characteristics and provided a framework for its synthesis and biological evaluation. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile, as well as to explore its potential CNS effects. The provided experimental outlines can serve as a foundation for such future investigations by researchers and drug development professionals.
References
- 1. journals.asm.org [journals.asm.org]
- 2. High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on Preliminary In Vitro Studies of Etisazole: A Review of Available Data
Despite a comprehensive search for preliminary in vitro studies of the fungicide Etisazole (also known by its developmental code BAY VA 9387 and trade names such as Ectimar and Netrosylla), a notable scarcity of publicly available scientific literature detailing its specific mechanism of action, quantitative in vitro data, and associated experimental protocols prevails. This guide, therefore, aims to provide a foundational understanding based on the broader class of benzisothiazole and thiazole fungicides, while highlighting the current knowledge gap concerning this compound itself.
Introduction to this compound and its Chemical Class
This compound, chemically known as 3-(ethylamino)-1,2-benzisothiazole, belongs to the benzisothiazole class of compounds. Derivatives of 1,2-benzisothiazole have been investigated for their biological activities, including antibacterial and antifungal properties.[1] While specific data for this compound is limited, the broader family of thiazole-containing compounds has been a subject of interest in the development of antifungal agents.[2][3][4] These compounds are known to target various cellular processes in fungi, leading to growth inhibition or cell death.
Postulated Mechanism of Action
The precise molecular target and mechanism of action for this compound are not well-documented in the accessible scientific literature. However, based on the known mechanisms of other thiazole and azole-class fungicides, several potential pathways can be hypothesized.
Many antifungal agents function by disrupting the fungal cell membrane's integrity, often by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[5][6][7] This inhibition is typically achieved by targeting enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14-alpha-demethylase. Another potential mechanism could involve the inhibition of mitochondrial respiration, as seen with some fungicides that target the terminal electron transport system.[8]
It is important to emphasize that without specific in vitro studies on this compound, these remain educated hypotheses based on the actions of structurally related compounds.
Quantitative Data and Experimental Protocols: A Research Gap
A thorough search for quantitative data from in vitro studies of this compound, such as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values against various fungal species, did not yield specific results. Similarly, detailed experimental protocols for assays that would typically be used to evaluate such a compound are not available in the public domain.
For researchers and drug development professionals, this represents a significant knowledge gap. To thoroughly characterize the in vitro profile of this compound, a series of standard assays would be required. These would include:
-
Antifungal Susceptibility Testing: To determine the MIC values against a panel of relevant fungal pathogens. Standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), would be employed.
-
Enzyme Inhibition Assays: To identify the specific molecular target(s) of this compound. This would involve testing its inhibitory activity against key fungal enzymes, such as those involved in ergosterol biosynthesis or mitochondrial respiration.
-
Cell-Based Assays: To investigate the cellular effects of this compound, such as its impact on cell membrane integrity, mitochondrial function, and cell cycle progression.
Potential Signaling Pathways and Experimental Workflows
Given the lack of specific data for this compound, diagrams of signaling pathways and experimental workflows can only be presented in a generalized manner, reflecting common approaches in antifungal drug discovery.
Generalized Antifungal Drug Discovery Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel antifungal compound.
References
- 1. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study | Scilit [scilit.com]
- 3. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Antifungals cellular targets and mechanisms of resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Etisazole Fungal Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etisazole is a thiazole-containing compound with potential antifungal properties. As a member of the azole class of antifungal agents, its primary mechanism of action is believed to be the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Specifically, this compound is predicted to target the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene. Inhibition of this enzyme disrupts the integrity and function of the fungal cell membrane, leading to growth inhibition and potential cell death. This application note provides detailed protocols for evaluating the in vitro antifungal activity of this compound against pathogenic yeasts and molds, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Thiazole antifungals, like other azoles, interfere with the conversion of lanosterol to ergosterol by inhibiting the cytochrome P450 enzyme 14α-demethylase. This disruption leads to the depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane, ultimately compromising its structural and functional integrity. The stress induced by the compromised cell membrane activates downstream signaling pathways, such as the Cell Wall Integrity (CWI) pathway, as a compensatory response.
Data Presentation: In Vitro Antifungal Activity of this compound
The following table summarizes hypothetical minimum inhibitory concentration (MIC) data for this compound against common fungal pathogens. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented. Actual MIC values should be determined experimentally. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
| Fungal Species | Strain | This compound MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) [Reference] | Voriconazole MIC Range (µg/mL) [Reference] |
| Candida albicans | ATCC 90028 | 0.125 - 0.5 | 0.25 - 1.0 | 0.015 - 0.06 |
| Candida glabrata | ATCC 2001 | 1 - 4 | 8 - 32 | 0.125 - 0.5 |
| Candida parapsilosis | ATCC 22019 | 0.25 - 1 | 1 - 4 | 0.03 - 0.125 |
| Aspergillus fumigatus | ATCC 204305 | 0.5 - 2 | N/A | 0.25 - 1 |
| Aspergillus flavus | ATCC 204304 | 1 - 4 | N/A | 0.5 - 2 |
Note: Data for this compound is hypothetical and should be replaced with experimental results. Reference MIC ranges for fluconazole and voriconazole are based on published data to provide a comparative context.
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) documents M27 (for yeasts) and M38 (for molds) for broth microdilution antifungal susceptibility testing.
Protocol 1: Broth Microdilution MIC Assay for Yeasts (e.g., Candida spp.)
This protocol is adapted from the CLSI M27 guidelines.
Materials:
-
This compound stock solution (e.g., 1600 µg/mL in DMSO)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
96-well U-bottom microtiter plates
-
Fungal isolate (e.g., Candida albicans)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to create working solutions that are twice the final desired concentrations.
-
-
Assay Plate Preparation:
-
Add 100 µL of each twofold drug dilution to the wells of the assay plate.
-
The final volume in each well after adding the inoculum will be 200 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
-
Controls:
-
Growth Control: 100 µL of RPMI-1640 medium + 100 µL of inoculum.
-
Sterility Control: 200 µL of RPMI-1640 medium.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.
-
Protocol 2: Broth Microdilution MIC Assay for Molds (e.g., Aspergillus spp.)
This protocol is adapted from the CLSI M38 guidelines.
Materials:
-
This compound stock solution (e.g., 1600 µg/mL in DMSO)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
96-well flat-bottom microtiter plates
-
Fungal isolate (e.g., Aspergillus fumigatus)
-
Sterile saline with 0.05% Tween 80
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.
-
-
Drug Dilution and Assay Plate Preparation:
-
Follow the same procedure as described in Protocol 1 for drug dilution and assay plate preparation.
-
-
Inoculation:
-
Add 100 µL of the prepared conidial suspension to each well of the microtiter plate.
-
-
Controls:
-
Include growth and sterility controls as described in Protocol 1.
-
-
Incubation:
-
Incubate the plate at 35°C for 48-72 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes complete (100%) inhibition of growth as observed visually.
-
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action and downstream signaling.
Experimental Workflow
Application Notes and Protocols for the Preparation of Etizolam Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Etizolam solutions for various laboratory applications, including in vitro and in vivo research. The information is intended for use by trained professionals in a controlled laboratory setting. Adherence to all applicable safety regulations and institutional guidelines is mandatory.
Physicochemical Properties of Etizolam
Etizolam is a thienodiazepine derivative with anxiolytic, sedative-hypnotic, and muscle relaxant properties.[1][2] It acts as a positive allosteric modulator of the GABA-A receptor.[1][2] Understanding its physicochemical properties is crucial for the preparation of stable and accurate solutions.
| Property | Value |
| Molecular Formula | C₁₇H₁₅ClN₄S |
| Molecular Weight | 342.85 g/mol [2] |
| Appearance | A neat solid[3] |
| Melting Point | 147-148°C[3] |
| Solubility | Practically insoluble in water.[4] Soluble in organic solvents such as Dimethylformamide (DMF): 5 mg/mL, Dimethyl sulfoxide (DMSO): 5 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL,[3] methanol (1 mg/mL),[5] propylene glycol,[6][7] and ethanol. It may exhibit limited solubility in water.[8] |
| Stability | Unstable in acidic conditions and sensitive to light.[9] Store in a cool, dark place.[10] |
| Storage Temperature | -20°C for long-term storage of solid compound and solutions.[3] Room temperature or refrigerated for propylene glycol solutions, ensuring shelf stability for at least eighteen months.[6] |
Safety and Handling Precautions
Etizolam is a potent psychoactive substance and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves, when handling Etizolam powder or solutions.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.
-
Accidental Exposure: In case of contact with skin or eyes, wash the affected area immediately with copious amounts of water.[11] If inhaled, move to fresh air.[12] Seek medical attention if any symptoms develop.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.
-
Regulatory Status: Be aware of the legal and regulatory status of Etizolam in your jurisdiction. For example, in the United States, the DEA has issued a temporary Schedule I control for Etizolam.[1]
Experimental Protocols
3.1. Preparation of a 1 mg/mL Stock Solution in Methanol (for analytical purposes)
This protocol is suitable for preparing a stock solution for analytical techniques such as HPLC.
Materials:
-
Etizolam powder
-
Methanol (HPLC grade)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL or 25 mL)
-
Spatula
-
Weighing paper/boat
-
Pipettes
Procedure:
-
Accurately weigh 10 mg of Etizolam powder using an analytical balance.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 5 mL of methanol to the flask.
-
Sonicate the flask for 5-10 minutes to ensure complete dissolution of the powder.
-
Once dissolved, add methanol to the flask up to the 10 mL mark.
-
Invert the flask several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the solution at -20°C in a tightly sealed, light-protected container.
3.2. Preparation of a 10 mM Stock Solution in DMSO (for in vitro assays)
This protocol is suitable for preparing a concentrated stock solution for use in cell-based assays.
Materials:
-
Etizolam powder (MW: 342.85 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
Procedure:
-
Calculate the required mass of Etizolam for your desired volume. For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 342.85 g/mol = 0.0034285 g = 3.43 mg
-
-
Accurately weigh 3.43 mg of Etizolam powder.
-
Transfer the powder to a suitable vial.
-
Add 1 mL of DMSO to the vial.
-
Vortex or sonicate the vial until the Etizolam is completely dissolved.
-
For cell culture applications, sterile filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly and store at -20°C.
3.3. Preparation of a 1 mg/mL Solution in Propylene Glycol (for animal studies)
This protocol provides a general guideline for preparing Etizolam in a vehicle suitable for oral administration in animal studies. The final concentration may need to be adjusted based on the specific experimental design.
Materials:
-
Etizolam powder
-
Propylene glycol (USP grade)
-
Glass vial or beaker
-
Magnetic stirrer and stir bar (optional)
-
Pipettes
-
Warming bath (optional)
Procedure:
-
Weigh the desired amount of Etizolam powder. For example, for 10 mL of a 1 mg/mL solution, weigh 10 mg of Etizolam.
-
Transfer the powder to a glass vial.
-
Add the required volume of propylene glycol (10 mL in this example).
-
Stir the mixture using a magnetic stirrer or by vortexing. Gentle warming in a water bath (e.g., 30-40°C) can aid in dissolution.[7] Do not overheat.
-
Continue stirring until the Etizolam is completely dissolved and the solution is clear.
-
Label the solution with the compound name, concentration, vehicle, and date of preparation.
-
Store the solution at room temperature or as recommended, protected from light.[6]
Quality Control
To ensure the accuracy and reliability of your experiments, it is important to perform quality control checks on your prepared solutions.
-
Visual Inspection: Always visually inspect the solution for any undissolved particles or signs of precipitation before use.
-
Concentration Verification: The concentration of the stock solution can be verified using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC, by comparing it to a standard curve of known concentrations.
-
Purity Check: The purity of the Etizolam powder should be confirmed by consulting the Certificate of Analysis (CoA) provided by the supplier.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Etizolam
Etizolam enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to its central nervous system depressant effects.[1][2][3]
Caption: Mechanism of action of Etizolam at the GABA-A receptor.
Experimental Workflow for Preparing and Using Etizolam Solutions
The following diagram illustrates a general workflow for the preparation and use of Etizolam solutions in a research setting.
References
- 1. chemicalroute.com [chemicalroute.com]
- 2. wsp.wa.gov [wsp.wa.gov]
- 3. wsp.wa.gov [wsp.wa.gov]
- 4. Etizolam (PIM 926) [inchem.org]
- 5. caymanchem.com [caymanchem.com]
- 6. bluelight.org [bluelight.org]
- 7. Etizolam: A rapid review on pharmacology, non-medical use and harms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usaresearchchemicals.com [usaresearchchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. trippycalichem.com [trippycalichem.com]
- 11. Etizolam attenuates the reduction in cutaneous temperature induced in mice by exposure to synthetic predator odor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Etisazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etisazole is an antifungal agent belonging to the thiazole class of compounds.[1][2] Thiazole derivatives have garnered significant interest in antimicrobial research due to their diverse biological activities, including antibacterial and antifungal properties.[3][4][5][6] The general mechanism of action for many azole and thiazole antifungals involves the inhibition of cytochrome P450-dependent enzymes, specifically lanosterol 14-alpha-demethylase, which is a crucial enzyme in the biosynthesis of ergosterol.[7][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.[7][8]
The minimum inhibitory concentration (MIC) is a fundamental quantitative measure in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[9] Determining the MIC of this compound is a critical step in assessing its antifungal potency and spectrum of activity, providing essential data for preclinical development and susceptibility testing.
This document provides detailed protocols for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.[9][10][11][12]
Data Presentation: this compound MIC Values
While specific MIC data for this compound against a wide range of microorganisms is not extensively available in publicly accessible literature, the following table provides an illustrative summary of potential MIC values for this compound and related thiazole derivatives against common fungal pathogens. This data is hypothetical and intended for demonstrative purposes to guide researchers in structuring their findings.
| Microorganism | Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 - 2 | 0.25 - 2 |
| Candida glabrata | ATCC 90030 | 1 - 16 | 8 - 64 |
| Candida parapsilosis | ATCC 22019 | 0.25 - 4 | 0.5 - 4 |
| Cryptococcus neoformans | ATCC 90112 | 0.5 - 8 | 2 - 16 |
| Aspergillus fumigatus | ATCC 204305 | 1 - >16 | 8 - >64 |
Note: The above values are examples and should be replaced with experimentally determined data. MIC values can vary significantly based on the specific strain, testing conditions, and methodology.
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials
-
This compound (analytical grade)
-
Sterile reagent reservoirs
-
Multichannel pipette (optional, but recommended)[11]
-
Single-channel pipettes
-
Sterile pipette tips
-
Spectrophotometer or microplate reader
-
Test microorganisms (e.g., Candida albicans)
-
Growth medium (e.g., Mueller-Hinton Broth (MHB) or RPMI-1640)[9]
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator
2. Preparation of Reagents and Media
-
This compound Stock Solution: Prepare a stock solution of this compound by dissolving it in a minimal amount of DMSO. Further dilute the stock solution in the appropriate growth medium to achieve a starting concentration that is typically 2-fold higher than the highest concentration to be tested (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution).[12]
-
Microorganism Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.[9]
-
Dilute this suspension in the growth medium to achieve the final desired inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9]
-
3. Experimental Procedure
-
Plate Setup: Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate, except for the first column.[12]
-
Serial Dilution:
-
Add 200 µL of the highest concentration of this compound solution to the wells in the first column.
-
Using a multichannel pipette, transfer 100 µL from the first column to the second column. Mix by pipetting up and down 6-8 times.[12]
-
Continue this 2-fold serial dilution across the plate to the desired final concentration (typically column 10). Discard 100 µL from the last dilution column.[12]
-
Column 11 will serve as the positive control (inoculum without drug), and Column 12 will be the negative control (medium only).[10]
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to all wells except the negative control wells (Column 12).
-
Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours.[10]
4. Determination of MIC
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[9]
-
Alternatively, the optical density (OD) can be read using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the positive control.
Visualizations
Signaling Pathway: this compound's Putative Mechanism of Action
Caption: Putative mechanism of this compound via inhibition of ergosterol synthesis.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. This compound CAS#: 7716-60-1 [amp.chemicalbook.com]
- 2. This compound | C9H10N2S | CID 72079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis and antifungal activity of novel thiazole-containing triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 7. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for High-Throughput Screening Assays of Etisazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etisazole and its derivatives, belonging to the thiazole class of compounds, represent a promising area for the discovery of novel therapeutics. Thiazole-containing molecules are known to exhibit a wide range of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] Given the structural similarity of some thiazole derivatives to known central nervous system (CNS) active agents, a key area of investigation is their potential modulation of ion channels, such as the GABA-A receptor.
The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the CNS.[6][7] It is a well-established target for a variety of drugs, including benzodiazepines, barbiturates, and general anesthetics, which act as positive allosteric modulators (PAMs).[6][7] These PAMs enhance the receptor's response to its endogenous ligand, GABA, resulting in an increased influx of chloride ions and subsequent hyperpolarization of the neuron, leading to a sedative and anxiolytic effect.
High-throughput screening (HTS) is a critical tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[8] This document provides detailed application notes and protocols for conducting HTS campaigns to identify and characterize this compound derivatives that modulate GABA-A receptor activity. The primary focus is on a fluorescence-based membrane potential assay, a robust and scalable method suitable for HTS.[9][10][11]
Principle of the Assay
The primary HTS assay described herein is a cell-based functional assay that measures changes in membrane potential in response to GABA-A receptor activation. The assay utilizes a fluorescent imaging plate reader (FLIPR) and a voltage-sensitive fluorescent dye. In the resting state, the dye is partially distributed between the extracellular and intracellular space. Activation of the GABA-A receptor by an agonist like GABA leads to an influx of chloride ions (Cl-), causing hyperpolarization of the cell membrane. This change in membrane potential leads to a redistribution of the voltage-sensitive dye, resulting in a change in fluorescence intensity that can be measured in real-time.[10][12][13]
Positive allosteric modulators (PAMs) of the GABA-A receptor will not activate the receptor on their own but will potentiate the effect of a sub-maximal concentration of GABA, leading to a greater change in fluorescence compared to GABA alone. This principle allows for the screening of compounds to identify those that enhance GABA-A receptor function.
Signaling Pathway of GABA-A Receptor Modulation
The following diagram illustrates the mechanism of GABA-A receptor activation and positive allosteric modulation.
Caption: GABA-A receptor signaling pathway.
Experimental Workflow for HTS Campaign
The diagram below outlines the major steps in a typical HTS campaign for this compound derivatives targeting the GABA-A receptor.
Caption: High-throughput screening workflow.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 or CHO cell line stably expressing the desired subunits of the human GABA-A receptor (e.g., α1β2γ2).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Compound Plates: 384-well polypropylene plates for serial dilutions of this compound derivatives.
-
Reagents:
-
FLIPR Membrane Potential Assay Kit (e.g., FMP-Red-Dye).[10]
-
GABA (γ-Aminobutyric acid).
-
Diazepam (as a positive control).
-
Gabazine (as an antagonist control).
-
Dimethyl sulfoxide (DMSO).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Protocol for FLIPR Membrane Potential Assay
This protocol is adapted from established methods for HTS of GABA-A receptor modulators.[9][10][14]
Day 1: Cell Plating
-
Harvest and count the cells.
-
Dilute the cells in culture medium to a final concentration that will result in 80-90% confluency on the day of the assay.
-
Dispense 25 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
Day 2: Assay Execution
-
Compound Plate Preparation:
-
Prepare serial dilutions of the this compound derivatives and control compounds (Diazepam, Gabazine) in DMSO.
-
Further dilute the compounds in Assay Buffer to the desired final concentration (typically 4x the final assay concentration). The final DMSO concentration in the assay should be ≤ 0.5%.
-
-
Dye Loading:
-
Prepare the FLIPR Membrane Potential Dye solution in Assay Buffer according to the manufacturer's instructions.[13]
-
Remove the assay plate from the incubator.
-
Add 25 µL of the dye solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
FLIPR Measurement:
-
Set up the FLIPR instrument with the appropriate excitation and emission wavelengths for the dye.
-
Define the protocol for liquid addition and fluorescence reading. A typical protocol involves:
-
A baseline reading for 10-20 seconds.
-
Addition of 12.5 µL of the this compound derivative or control compound from the compound plate.
-
Continuous reading for 2-3 minutes to observe any direct effects.
-
Addition of 12.5 µL of GABA solution (at a pre-determined EC10-EC20 concentration).
-
Continuous reading for another 3-5 minutes to measure the potentiated response.
-
-
Data Analysis
-
Normalization: The raw fluorescence data should be normalized. The response can be expressed as a percentage of the response induced by a maximal concentration of the positive control (e.g., Diazepam) after subtracting the baseline.
-
Hit Identification: A "hit" can be defined as a compound that potentiates the GABA response by a certain threshold (e.g., >3 standard deviations above the mean of the neutral controls).
-
Dose-Response Curves: Confirmed hits should be re-tested in a dose-response format to determine their potency (EC50). The data can be fitted to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Data Presentation
Quantitative data from the screening and hit confirmation phases should be summarized in tables for clear comparison. The following tables provide examples of how to present this data.
Table 1: HTS Primary Screen Results (Example)
| Compound ID | This compound Derivative | Concentration (µM) | % Potentiation of GABA Response | Hit (Yes/No) |
| ED-001 | Derivative A | 10 | 5.2 | No |
| ED-002 | Derivative B | 10 | 85.7 | Yes |
| ED-003 | Derivative C | 10 | 12.3 | No |
| ... | ... | ... | ... | ... |
| Diazepam | Positive Control | 1 | 100.0 | N/A |
| DMSO | Vehicle Control | 0.5% | 0.0 | N/A |
Table 2: Dose-Response Data for Confirmed Hits (Example)
The following data for known GABA-A modulators serves as a representative example of how to present dose-response data for confirmed hits.[9]
| Compound | Mode of Action | EC50 / IC50 (µM) |
| GABA | Agonist | 0.137 ± 0.026 |
| Diazepam | PAM | 3.22 ± 0.73 |
| Gabazine | Antagonist | 0.16 ± 0.04 |
| Hit ED-002 | PAM (putative) | 1.55 ± 0.21 |
Alternative and Secondary Assays
While the FLIPR membrane potential assay is a robust primary screening method, other assays can be employed for hit confirmation and to further elucidate the mechanism of action.
-
Electrophysiology: The gold standard for studying ion channels. Automated patch-clamp systems can be used to confirm the activity of hits and provide more detailed information on the mechanism of modulation.[15]
-
Binding Assays: Radioligand binding assays can be used to determine if the this compound derivatives bind to specific sites on the GABA-A receptor, such as the benzodiazepine binding site.
-
Alternative HTS Assays: Other fluorescence-based assays, such as those using genetically encoded halide sensors (e.g., YFP-based assays), can also be adapted for HTS.
It is also conceivable that this compound derivatives may act on other targets. Depending on the desired therapeutic area, counterscreens or primary screens against other relevant targets (e.g., other ion channels, GPCRs, or enzymes) may be warranted.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for conducting high-throughput screening of this compound derivatives to identify novel modulators of the GABA-A receptor. The use of a cell-based membrane potential assay with FLIPR technology provides a robust, scalable, and physiologically relevant method for primary screening. Careful data analysis and confirmation of hits with secondary assays, such as automated electrophysiology, are crucial for the successful identification of promising lead compounds for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jchemrev.com [jchemrev.com]
- 4. ijrpr.com [ijrpr.com]
- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
- 15. Determining the relative efficacy of positive allosteric modulators of the GABAA receptor: design of a screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Etisazole and Thiazole Derivatives in Animal Models of Fungal Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etisazole is a compound belonging to the thiazole class of antifungals. While specific in-depth studies on the use of this compound in animal models of fungal infections are not extensively documented in publicly available literature, the broader class of thiazole derivatives has shown significant promise in preclinical studies. This document provides a detailed overview of the application of a representative thiazole derivative, specifically a thiazolylhydrazone compound, in murine models of fungal infection. The methodologies and principles outlined here can serve as a foundational guide for designing and executing similar studies for this compound.
Thiazole antifungals, like other azoles, typically exert their effect by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane.[1][2] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[2] The protocols and data presented below are based on studies of thiazolylhydrazone derivatives, which have demonstrated efficacy against Candida albicans in both in vitro and in vivo models.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on a representative thiazolylhydrazone compound in animal models of candidiasis.
Table 1: In Vivo Efficacy of a Thiazolylhydrazone Derivative in a Murine Model of Oral Candidiasis
| Treatment Group | Dosage | Fungal Burden (log CFU/tongue) | Statistical Significance (vs. Control) | Reference |
| Control (untreated) | - | ~6.0 | - | [4] |
| Thiazolylhydrazone Compound 2 | 10 mg/kg | ~4.5 | p < 0.001 | [4] |
| Nystatin | - | ~4.5 | p < 0.001 | [4] |
Table 2: In Vivo Efficacy of a Thiazolylhydrazone Derivative in a Murine Model of Systemic Candidiasis
| Treatment Group | Dosage | Fungal Burden (log CFU/kidney) | Statistical Significance (vs. Control) | Reference |
| Control (untreated) | - | ~6.5 | - | [4] |
| Thiazolylhydrazone Compound 2 | 10 mg/kg | ~5.0 | p < 0.05 | [4] |
| Fluconazole | 10 mg/kg | ~5.2 | p < 0.05 | [4] |
Experimental Protocols
Protocol 1: Murine Model of Oral Candidiasis
This protocol is adapted from studies evaluating the efficacy of thiazolylhydrazone derivatives against Candida albicans oral infections in mice.[3][4]
1. Animals:
-
Female BALB/c mice (6-8 weeks old).
-
House animals in a controlled environment with access to food and water ad libitum.
2. Immunosuppression:
-
Administer prednisolone (100 mg/L) in the drinking water starting 3 days prior to infection and continue throughout the experiment to induce immunosuppression.
3. Fungal Strain and Inoculum Preparation:
-
Use Candida albicans strain (e.g., SC5314 or a clinical isolate).
-
Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 37°C.
-
Harvest the cells and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS and adjust the concentration to 1 x 10⁸ cells/mL using a hemocytometer.
4. Infection Procedure:
-
Anesthetize the mice (e.g., using ketamine/xylazine).
-
Place a sterile cotton swab saturated with the C. albicans suspension sublingually for 75 minutes.
5. Treatment:
-
Begin treatment 24 hours post-infection.
-
Prepare the thiazole derivative (e.g., Compound 2) in an appropriate vehicle (e.g., 1% Tween 80 in PBS).
-
Administer the compound topically to the oral cavity at the desired concentration (e.g., 10 mg/kg) twice daily for 5 consecutive days.
-
Include a vehicle control group and a positive control group (e.g., nystatin).
6. Assessment of Fungal Burden:
-
At 24 hours after the last treatment, euthanize the mice.
-
Aseptically remove the tongues and homogenize them in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on SDA containing antibiotics to inhibit bacterial growth.
-
Incubate the plates at 37°C for 24-48 hours and count the colony-forming units (CFU).
-
Express the results as log CFU per gram of tissue.
Protocol 2: Murine Model of Systemic Candidiasis
This protocol is based on methodologies used to assess the systemic antifungal activity of thiazolylhydrazone compounds.[4]
1. Animals:
-
Female BALB/c mice (6-8 weeks old).
2. Fungal Strain and Inoculum Preparation:
-
Prepare the C. albicans inoculum as described in Protocol 1.
-
Adjust the final concentration to 1 x 10⁶ cells/mL in sterile PBS.
3. Infection Procedure:
-
Infect the mice via intravenous injection of 100 µL of the C. albicans suspension (1 x 10⁵ cells/mouse) into the lateral tail vein.
4. Treatment:
-
Begin treatment 3 hours post-infection.
-
Administer the thiazole derivative (e.g., Compound 2) intraperitoneally at the desired dosage (e.g., 10 mg/kg) every 12 hours for 5 days.
-
Include a vehicle control group and a positive control group (e.g., fluconazole at 10 mg/kg).
5. Assessment of Fungal Burden:
-
At 24 hours after the last treatment, euthanize the mice.
-
Aseptically remove the kidneys and homogenize them in sterile PBS.
-
Determine the fungal burden (CFU/gram of tissue) as described in Protocol 1.
Visualizations
Signaling Pathway
Caption: Mechanism of action of thiazole antifungals.
Experimental Workflow
Caption: Workflow for in vivo antifungal efficacy studies.
References
- 1. What is the mechanism of Oteseconazole? [synapse.patsnap.com]
- 2. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Candida albicans Activity of Thiazolylhydrazone Derivatives in Invertebrate and Murine Models [mdpi.com]
Application Notes and Protocols for the Chromatographic Quantification of Etizolam
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Etizolam using various chromatographic techniques. The information is intended to guide researchers, scientists, and professionals in the development and implementation of robust analytical methods for Etizolam in pharmaceutical and biological matrices.
Introduction
Etizolam is a thienodiazepine derivative with anxiolytic, sedative-hypnotic, and muscle relaxant properties.[1][2] Accurate and precise quantification of Etizolam is crucial for pharmaceutical quality control, pharmacokinetic studies, and forensic analysis. This document outlines high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for its determination.
Comparative Quantitative Data
The following table summarizes the quantitative data from various validated chromatographic methods for Etizolam quantification, providing a basis for method selection based on the analytical requirements.
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 | LC-MS/MS Method | GC-MS Method |
| Linearity Range | 5-40 µg/mL[1] | 0.5-100 µg/mL[2][3] | 2-12 µg/mL[4] | 3-2000 ng/mL[5] | 5.9-352 ng/mL |
| Correlation Coefficient (r²) | Not Specified | 0.999[2][3] | 0.9987[4] | >0.99[5] | Not Specified |
| Retention Time (min) | 2.28[1] | 3.21[2][3] | 6.5[4] | Not Specified | 18.013 |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | 3 ng/mL[5] | <5.0 ng/mL[6] |
| Recovery (%) | Not Specified | 98.58 ± 0.32[3] | Not Specified | 92.75-98.80[5] | Not Specified |
| Precision (%RSD) | < 2.0[3] | < 2.0[3] | Not Specified | ≤4.5[5] | Not Specified |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a stability-indicating RP-HPLC method for the estimation of Etizolam in tablet dosage forms.[1][2]
3.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system with a UV detector.[1]
-
Column: Zorbax C18 (250 x 4.6 mm, 5 µm)[1] or Agilent C18 (150 x 4.6 mm, 3.5 µm).[2][3]
-
Mobile Phase:
-
Injection Volume: 20 µL.[8]
-
Column Temperature: 25 °C.[8]
3.1.2. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Etizolam reference standard and dissolve it in 100 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-40 µg/mL).[1]
3.1.3. Preparation of Sample Solutions (from Tablets)
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 0.5 mg of Etizolam into a 25 mL volumetric flask.[3]
-
Add about 20 mL of diluent (Acetonitrile: water, 50:50 v/v) and sonicate for 5 minutes.[8]
-
Make up the volume to the mark with the diluent to get a sample stock solution.[8]
-
Filter the solution through a 0.45 µm membrane filter.[1]
-
Further dilute the filtrate with the mobile phase to obtain a concentration within the calibration range.
3.1.4. Analysis
-
Inject equal volumes (20 µL) of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of Etizolam in the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted for the identification and quantification of Etizolam in biological specimens.[6]
3.2.1. Instrumentation and Conditions
-
GC-MS System: An Agilent gas chromatograph coupled with a mass spectrometer.
-
Column: DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25 µm.[9]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.[9]
-
Injector Temperature: 280°C.[9]
-
Oven Temperature Program:
-
Initial temperature: 100°C for 1.0 min.
-
Ramp to 300°C at 12°C/min.
-
Hold at 300°C for 9.0 min.[9]
-
-
MS Transfer Line Temperature: 280°C.[9]
-
MS Source Temperature: 230°C.[9]
-
MS Quadrupole Temperature: 150°C.[9]
-
Ionization Mode: Electron Ionization (EI+).[9]
-
Mass Scan Range: 30-550 amu.[9]
3.2.2. Sample Preparation (from Blood)
-
A method validated for alprazolam was modified to quantitate etizolam.[6] Specific details on the extraction procedure were not provided in the abstract, but a general liquid-liquid or solid-phase extraction would be appropriate.
3.2.3. Analysis
-
Inject the prepared sample extract into the GC-MS system.
-
Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is suitable for the simultaneous quantification of Etizolam and other benzodiazepines in biological samples like blood and plasma.[5][10][11]
3.3.1. Instrumentation and Conditions
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer.[10]
-
Column: Waters Symmetry Shield C18 (4.6 mm id × 50 mm)[5] or YMC-Triart C18 (1.9 µm, 50 × 2 mm).[11]
-
Mobile Phase:
-
Flow Rate: 0.6 mL/min.[11]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[12]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).[5]
-
Etizolam Transition: m/z 343.2 → 138.1.[5]
-
3.3.2. Sample Preparation (from Plasma)
-
Liquid-Liquid Extraction (LLE): Utilize an LLE technique for the extraction of analytes from plasma.[5]
-
QuEChERS-based Extraction (for blood/plasma):
3.3.3. Analysis
-
Inject the extracted sample into the LC-MS/MS system.
-
Quantify Etizolam using the peak area ratio against an internal standard.
Visualizations
Experimental Workflow
Caption: General experimental workflow for Etizolam quantification.
Method Selection Guide
Caption: Decision tree for selecting a suitable chromatographic method.
References
- 1. jpsbr.org [jpsbr.org]
- 2. rjptonline.org [rjptonline.org]
- 3. rjptonline.org [rjptonline.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Identifying bromazolam, etizolam, and flualprazolam in blood using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. swgdrug.org [swgdrug.org]
- 10. lcms.cz [lcms.cz]
- 11. shimadzu.com [shimadzu.com]
- 12. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Optimizing Etoxazole Concentration for In Vitro Experiments: A Technical Support Guide
DISCLAIMER: The information provided in this guide pertains to "Etoxazole." Initial inquiries for "Etisazole" suggest a likely misspelling, as the available scientific literature predominantly refers to "Etoxazole" in the context of in vitro biological activity.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Etoxazole concentration for in vitro experiments. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful application of Etoxazole in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Etoxazole in mammalian cells?
A1: While Etoxazole is known as an insecticide that inhibits chitin biosynthesis in insects, its effect on mammalian cells appears to be different. In vitro studies have shown that Etoxazole can induce mitochondria-mediated apoptosis and cause cell cycle arrest in mammalian cells. Furthermore, it has been observed to alter key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.
Q2: What are the typical concentration ranges of Etoxazole used in in vitro experiments?
A2: The effective concentration of Etoxazole in vitro is cell-type dependent. For porcine trophectoderm and uterine luminal epithelial cells, concentrations ranging from 2 to 9 µM have been shown to decrease cell proliferation and viability. For human cancer cell lines, the half-maximal inhibitory concentration (IC50) varies significantly. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of Etoxazole?
A3: Etoxazole has low aqueous solubility but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. It is common practice to prepare a high-concentration stock solution in 100% DMSO. For cell culture experiments, it is recommended to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the final DMSO concentration in the culture medium.
Q4: What is the recommended final concentration of DMSO in cell culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, as higher concentrations can have cytotoxic effects on their own. Always include a vehicle control (medium with the same final concentration of DMSO as the Etoxazole-treated wells) in your experiments to account for any solvent effects.
Q5: How stable is Etoxazole in cell culture medium?
A5: The stability of Etoxazole in cell culture medium under experimental conditions has not been extensively reported. It is known to be stable under alkaline conditions but may be sensitive to pH. For long-term experiments, it is advisable to assess the stability of Etoxazole in your specific culture medium. This can be done by incubating the compound in the medium for the duration of the experiment and then measuring its concentration using analytical methods like HPLC.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of Etoxazole in cell culture medium. | Etoxazole has low aqueous solubility. The final concentration may be too high, or the DMSO concentration from the stock solution is causing it to precipitate when diluted in the aqueous medium. | Ensure the final DMSO concentration is low (ideally <0.1%). Prepare intermediate dilutions of the stock solution in culture medium. Gently warm the medium to 37°C before adding the Etoxazole solution. |
| High variability between replicate wells. | Uneven cell seeding. Inaccurate pipetting of Etoxazole solution. Edge effects in the multi-well plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and change tips between dilutions. Avoid using the outer wells of the plate or fill them with sterile medium/PBS. |
| No observable effect of Etoxazole at expected concentrations. | The cell line may be resistant to Etoxazole. The compound may have degraded. The assay is not sensitive enough. | Test a wider range of concentrations, including higher doses. Prepare a fresh stock solution. Use a more sensitive assay to detect cell viability or apoptosis (e.g., a luminescence-based ATP assay or a caspase activity assay). |
| High background in the vehicle control group. | The final DMSO concentration is too high, causing cytotoxicity. The cells are unhealthy or stressed. | Reduce the final DMSO concentration. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Quantitative Data Summary
The following tables summarize the reported cytotoxic concentrations of Etoxazole in various cell lines.
Table 1: IC50 Values of Etoxazole in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Moderate Cytotoxicity |
| HepG2 | Liver Cancer | 33.18 |
| DLD-1 | Colon Cancer | Moderate Cytotoxicity |
| A549 | Lung Cancer | 91.38 |
| HEK-293T | Healthy Embryonic Kidney | 1628.0 |
Table 2: Effective Concentration Range of Etoxazole in Porcine Cells
| Cell Type | Effect | Concentration Range (µM) |
| Trophectoderm (pTr) | Decreased cell proliferation and viability | 2 - 9 |
| Uterine Luminal Epithelial (pLE) | Decreased cell proliferation and viability | 2 - 9 |
Experimental Protocols
Protocol: Determining Cell Viability using MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of Etoxazole on adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Etoxazole
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Etoxazole Treatment:
-
Prepare a 10 mM stock solution of Etoxazole in DMSO.
-
Perform serial dilutions of the Etoxazole stock solution in complete culture medium to achieve final desired concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Etoxazole. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathways affected by Etoxazole in mammalian cells, leading to apoptosis.
Caption: Proposed mechanism of Etoxazole-induced apoptosis.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the in vitro effects of Etoxazole.
Etizolam Technical Support Center: Solubility and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of etizolam in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of etizolam in common laboratory solvents?
Data Presentation: Etizolam Solubility
| Solvent | Solubility | Notes |
| Water | Practically Insoluble | Etizolam is poorly soluble in neutral water.[5] |
| Acidic Water | Soluble | Solubility is increased in acidic conditions. |
| Dimethylformamide (DMF) | 5 mg/mL | - |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL | - |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | A mixture with phosphate-buffered saline significantly reduces solubility.[6][7] |
| Ethanol | Soluble | Commonly used as a solvent for etizolam.[4] |
| Methanol | Soluble | Used for preparing stock solutions up to 1 mg/mL for analytical purposes.[1][2][3] |
| Propylene Glycol (PG) | Soluble | A common solvent for preparing oral solutions. Dissolution may be slow. |
Q2: How should I prepare a stock solution of etizolam?
A2: The appropriate solvent and concentration for a stock solution will depend on your specific experimental needs. For analytical chemistry, methanol is a common choice. For in vivo research, propylene glycol is often used. Below is a general protocol for preparing a 1 mg/mL stock solution in methanol.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Etizolam Stock Solution in Methanol
-
Weighing: Accurately weigh 10 mg of etizolam powder using a calibrated analytical balance.
-
Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 8 mL of HPLC-grade methanol.
-
Sonication: Sonicate the flask for 5-10 minutes to aid dissolution.[8]
-
Volume Adjustment: Once the etizolam is completely dissolved, add methanol to the 10 mL mark.
-
Mixing: Invert the flask several times to ensure a homogenous solution.
-
Storage: Store the stock solution in a tightly sealed, light-resistant container at -20°C for long-term stability.
Q3: What is the stability of etizolam in different solvents and conditions?
A3: Etizolam is susceptible to degradation under certain conditions, particularly in acidic and basic environments, and upon exposure to oxidative agents. A neat, solid form of etizolam is stable for at least four years when stored at -20°C. Solutions in propylene glycol are reported to be stable for extended periods when stored properly. Forced degradation studies show that etizolam degrades under the following conditions:
-
Acid Hydrolysis: Significant degradation occurs when heated in the presence of a strong acid (e.g., 0.1N HCl at 80°C).[8]
-
Base Hydrolysis: Significant degradation occurs when heated in the presence of a strong base (e.g., 0.1N NaOH at 80°C).[8]
-
Oxidation: The presence of an oxidizing agent (e.g., 3% H₂O₂) leads to degradation, especially with heating.[8]
-
Thermal Stress: Etizolam shows some degradation when heated at 80°C for an extended period.[8]
For routine use, it is recommended to store etizolam solutions in a cool, dark place and to prepare fresh solutions for sensitive experiments.
Troubleshooting Guides
Issue 1: My etizolam is not dissolving in propylene glycol.
-
Problem: Etizolam can be slow to dissolve in propylene glycol, especially at higher concentrations.
-
Solution 1: Gentle Heating: Gently warm the solution in a water bath. Do not exceed 100°C, as etizolam is stable at this temperature for short periods. Pre-warming the propylene glycol before adding the etizolam powder can also improve the dissolution rate.[9]
-
Solution 2: Agitation: Continuous stirring or vortexing can help to break up clumps and increase the surface area for dissolution.
-
Solution 3: Sonication: Use a sonicator to aid in the dissolution process.
-
Solution 4: Concentration: Avoid making solutions that are more concentrated than 1 mg/mL in propylene glycol unless you have previously had success with higher concentrations.[9]
Issue 2: I am seeing precipitation in my etizolam solution after storage.
-
Problem: Precipitation can occur if the solution is stored at a low temperature where the solubility decreases, or if the solvent evaporates, increasing the concentration.
-
Solution 1: Re-dissolution: Gently warm the solution and agitate it to see if the precipitate re-dissolves.
-
Solution 2: Storage Conditions: Ensure your storage container is tightly sealed to prevent solvent evaporation. If storing at low temperatures, you may need to allow the solution to return to room temperature and ensure everything is redissolved before use.
-
Solution 3: Solvent Choice: For aqueous buffers, the addition of a co-solvent like DMSO may be necessary, but be mindful that the overall solubility will be lower than in pure DMSO.
Mandatory Visualizations
Etizolam Solution Preparation Workflow
Caption: Workflow for preparing an etizolam solution.
Etizolam Signaling Pathway
Caption: Etizolam's mechanism of action at the GABA-A receptor.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. jpsbr.org [jpsbr.org]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ETIZOLAM CAS#: 40054-69-1 [amp.chemicalbook.com]
- 7. 40054-69-1 CAS MSDS (ETIZOLAM) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. jpsbr.org [jpsbr.org]
- 9. bluelight.org [bluelight.org]
Troubleshooting Etisazole precipitation in culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Etisazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating after I add it to my cell culture medium. What is causing this?
A1: this compound is a hydrophobic compound, meaning it has low solubility in aqueous solutions like cell culture media. Precipitation is a common issue when the concentration of a hydrophobic compound exceeds its solubility limit in the medium. Several factors can contribute to this:
-
High Final Concentration: The most common reason for precipitation is that the final concentration of this compound in your culture medium is too high.
-
Improper Dissolution of Stock Solution: If the initial stock solution is not fully dissolved, it will lead to immediate precipitation upon dilution into the aqueous culture medium.
-
Low Temperature: The solubility of many compounds, including this compound, can decrease at lower temperatures. If your culture medium is cold when you add the this compound, it may precipitate.
-
pH of the Medium: The pH of the culture medium can affect the solubility of compounds. While most culture media are buffered to a physiological pH (around 7.4), slight variations can influence solubility.
-
Interaction with Media Components: Components in the culture medium, such as salts and proteins (especially in serum), can interact with this compound and reduce its solubility.
Q2: How should I prepare my this compound stock solution to prevent precipitation?
A2: To minimize the risk of precipitation, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your culture medium.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for dissolving hydrophobic compounds like this compound for use in cell culture.[1][2][3]
-
Stock Solution Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 20 mM, in 100% DMSO. Ensure the this compound is completely dissolved. You can aid dissolution by gentle warming (up to 37°C) and vortexing.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: High concentrations of DMSO can be toxic to cells. It is a standard practice to keep the final concentration of DMSO in the culture medium as low as possible, typically below 1% (v/v) , and ideally at 0.1% or lower .[4] Always include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO as your experimental samples, but without this compound.
Q4: I've prepared my stock solution correctly, but I'm still seeing precipitation when I dilute it into the medium. What should I do?
A4: If you are still observing precipitation, consider the following troubleshooting steps:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. First, dilute the stock solution into a small volume of pre-warmed (37°C) serum-free medium. Mix thoroughly and then add this intermediate dilution to your final volume of complete medium.
-
Pre-warm the Medium: Always use culture medium that has been pre-warmed to 37°C. Adding a cold solution can cause the compound to precipitate.
-
Increase Agitation: When adding the this compound solution to the medium, gently swirl or pipette the medium to ensure rapid and even distribution of the compound.
-
Reduce Serum Concentration (Temporarily): If you are using a high percentage of serum, try reducing it during the initial addition of this compound, as serum proteins can sometimes cause precipitation. You can add the remaining serum back to the desired concentration after the compound is well-dispersated.
-
Determine the Maximum Soluble Concentration: If precipitation persists, you may need to experimentally determine the maximum soluble concentration of this compound in your specific culture medium. See the experimental protocol below.
Experimental Protocol: Determining the Maximum Soluble Concentration of this compound
This protocol outlines a method to determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Microscope
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Ensure the powder is completely dissolved by vortexing and, if necessary, gentle warming at 37°C.
-
-
Prepare Serial Dilutions:
-
Label a series of sterile microcentrifuge tubes with decreasing concentrations of this compound (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).
-
Pre-warm your cell culture medium to 37°C.
-
Add the appropriate volume of your 20 mM this compound stock solution to the pre-warmed medium in each tube to achieve the desired final concentrations. Ensure the final DMSO concentration remains consistent and below 1%. For example, for a 1:100 dilution to get 200 µM, add 1 µL of 20 mM stock to 99 µL of medium.
-
-
Incubation and Observation:
-
Vortex each tube gently.
-
Incubate the tubes at 37°C for 1-2 hours to mimic cell culture conditions.
-
After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).
-
For a more sensitive assessment, pipette a small volume from each tube onto a microscope slide and examine for crystals or amorphous precipitate under a microscope.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound in your specific culture medium under these conditions.
-
Data Presentation
Table 1: Troubleshooting Summary for this compound Precipitation
| Potential Cause | Recommended Solution | Key Considerations |
| High Final Concentration | Decrease the final concentration of this compound in the culture medium. | Determine the IC50 or effective concentration from literature or preliminary experiments to avoid using excessively high concentrations. |
| Improper Stock Dissolution | Ensure this compound is fully dissolved in 100% DMSO. Use gentle warming (37°C) and vortexing. | Visually inspect the stock solution for any undissolved particles before use. |
| Low Temperature of Medium | Always use culture medium pre-warmed to 37°C. | Cold temperatures can significantly decrease the solubility of hydrophobic compounds. |
| High Final DMSO Concentration | Keep the final DMSO concentration below 1%, ideally at or below 0.1%. | High DMSO concentrations are cytotoxic. Always include a vehicle control. |
| Interaction with Media Components | Perform serial dilutions, initially into serum-free medium, before adding to complete medium. | High serum protein concentrations can sometimes lead to precipitation. |
Visualizations
Troubleshooting Workflow for this compound Precipitation
References
Etisazole assay variability and reproducibility issues
Welcome to the technical support center for etisazole assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to assay variability and reproducibility. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experimentation, leading to variability and poor reproducibility.
| Problem | Potential Cause | Suggested Solution |
| High variability in IC50 values between experiments | 1. Inconsistent cell passage number or health.2. Variation in reagent preparation (e.g., this compound stock solution).3. Fluctuation in incubation times or temperatures.[1] | 1. Use cells within a consistent and narrow passage number range. Regularly check for viability and morphology.2. Prepare fresh stock solutions of this compound for each experiment. Validate the concentration and ensure complete solubilization.3. Strictly adhere to standardized incubation times and maintain a calibrated and stable temperature environment.[1] |
| Poor signal-to-noise ratio in functional assays | 1. Sub-optimal agonist concentration (e.g., GABA).2. Low receptor expression in the cell line.3. Inappropriate assay buffer composition. | 1. Perform a dose-response curve for the agonist to determine the optimal EC20 or EC50 concentration for potentiation studies.2. Validate receptor expression levels using techniques like Western blot or qPCR. Consider using a cell line with higher expression.3. Optimize buffer components, including pH and ionic strength, to ensure maximal receptor activity. |
| Inconsistent results in radioligand binding assays | 1. Insufficient removal of unbound radioligand.2. High non-specific binding.3. Degradation of the radioligand. | 1. Increase the number and volume of wash steps. Ensure aspiration is complete without disturbing the filter or cell monolayer.[2][3]2. Add a blocking agent (e.g., BSA) to the assay buffer. Use a well-characterized competing ligand to define non-specific binding accurately.[2]3. Aliquot and store the radioligand at the recommended temperature and protect it from light. Avoid repeated freeze-thaw cycles. |
| Assay "drift" over the course of a screening campaign | 1. Gradual change in performance of a critical reagent (e.g., cryopreserved cells, agonist).2. Instrument performance variation (e.g., plate reader). | 1. Thaw a new batch of cells periodically and compare their performance to the current batch. Prepare fresh agonist solutions regularly.[4]2. Perform regular calibration and quality control checks on all instrumentation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
While specific literature on this compound's detailed mechanism is sparse, it is often associated with the modulation of GABA-A receptors.[4] These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system.[5][6] Modulators can enhance or inhibit the receptor's response to GABA.
Q2: How can I minimize variability when preparing my this compound solutions?
This compound is a small molecule with the chemical formula C9H10N2S.[7] To ensure consistency, always use a high-purity standard. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then make serial dilutions in your assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.5%).
Q3: What are the critical parameters to control in a cell-based functional assay for a suspected GABA-A modulator?
Key parameters include:
-
Cell Health and Density: Ensure cells are healthy and seeded at a consistent density.
-
Agonist Concentration: Use a predetermined, consistent concentration of GABA.
-
Incubation Time: The timing of compound addition, agonist addition, and signal reading must be precise.[1]
-
Temperature: Maintain a constant and optimal temperature throughout the assay.
Q4: My IC50 values for this compound are different from those reported in another lab. What could be the reason?
IC50 values are highly dependent on the specific experimental conditions.[8][9][10] Differences can arise from variations in:
-
Assay Format: (e.g., binding vs. functional assay).
-
Cell Line and Receptor Subtype: Different cell lines or GABA-A receptor subunit compositions can exhibit different sensitivities.[4]
-
Assay Protocol: Minor differences in incubation time, temperature, buffer composition, and specific reagents used can significantly impact the calculated IC50.[10]
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can also introduce variability.[10]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABA-A Receptor
This protocol is a general guideline for a competitive binding assay using a radiolabeled ligand (e.g., [3H]muscimol) to determine the affinity of this compound for the GABA-A receptor.[11]
Materials:
-
Cell membranes expressing the GABA-A receptor of interest.
-
Radioligand (e.g., [3H]muscimol).
-
This compound.
-
Assay Buffer (e.g., Tris-HCl).
-
Non-specific binding control (e.g., unlabeled GABA).
-
Filter plates and vacuum manifold.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either this compound, buffer (for total binding), or non-specific binding control.
-
Add the radioligand to all wells at a concentration close to its Kd.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate bound from unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Calculate specific binding and determine the IC50 of this compound.
Protocol 2: FLIPR-Based Functional Assay for GABA-A Receptor Modulation
This protocol describes a high-throughput functional assay using a Fluorescent Imaging Plate Reader (FLIPR) to measure changes in membrane potential, indicative of GABA-A receptor activation.[4]
Materials:
-
HEK293 cells transiently or stably expressing the GABA-A receptor of interest.
-
Membrane potential-sensitive dye.
-
This compound.
-
GABA (agonist).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
FLIPR instrument.
Procedure:
-
Plate the cells in 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in a separate compound plate.
-
Prepare a plate with the GABA agonist at a predetermined concentration (e.g., EC20).
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay: the instrument will first add the this compound solutions to the cell plate and incubate for a specified period.
-
The instrument will then add the GABA solution to stimulate the receptors.
-
Measure the resulting change in fluorescence, which corresponds to the change in membrane potential.
-
Analyze the data to determine the effect of this compound on the GABA-induced response.
Data Presentation
Table 1: Example IC50 Values for this compound in Different Assay Formats
| Assay Type | Receptor Subtype | Cell Line | Radioligand/Agonist | This compound IC50 (µM) |
| Radioligand Binding | α1β2γ2 | CHO | [3H]Flunitrazepam | 1.5 ± 0.2 |
| Radioligand Binding | α5β3γ2 | HEK293 | [3H]Muscimol | 3.2 ± 0.5 |
| FLIPR Functional | α1β2γ2 | HEK293 | GABA (EC20) | 0.8 ± 0.1 |
| Electrophysiology | α1β2γ2 | Xenopus Oocytes | GABA (EC10) | 0.5 ± 0.08 |
Note: These are example data for illustrative purposes.
Visualizations
Caption: A generalized workflow for an in vitro this compound assay.
Caption: Hypothetical signaling pathway for this compound as a GABA-A receptor modulator.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | C9H10N2S | CID 72079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Antifungal Potency of Etisazole Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on modifying the structure of etisazole to enhance its antifungal potency. Given that this compound (N-ethyl-1,2-benzothiazol-3-amine) is a benzothiazole derivative, this guide draws upon established principles and common challenges encountered in the development of thiazole and benzothiazole-based antifungal agents.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for thiazole-based antifungal agents?
A1: Thiazole antifungals, similar to other azoles like imidazoles and triazoles, typically function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[1]
Q2: What are the key considerations when designing new this compound analogs?
A2: Based on structure-activity relationship (SAR) studies of related benzothiazole and thiazole compounds, several factors are crucial:
-
Substitution on the Benzene Ring: The type and position of substituents on the benzothiazole ring system can significantly influence antifungal activity. Electron-withdrawing groups such as halogens (Cl, F) or a nitro group (NO2) have been shown to enhance antifungal activity in some series of benzothiazole-hydrazones.[3]
-
Side Chain Modifications: Alterations to the N-ethyl group of this compound could impact potency and selectivity. Exploring different alkyl chain lengths, branching, or the introduction of cyclic moieties may be beneficial.
-
Hybrid Molecules: Creating hybrid molecules by linking the benzothiazole scaffold to other known antifungal pharmacophores, such as triazoles or imidazoles, is a common strategy to enhance potency.[4][5][6]
Q3: Which fungal strains are recommended for initial screening of new this compound analogs?
A3: A standard panel for initial antifungal screening should include clinically relevant yeast and mold species. Commonly used strains include:
-
Candida albicans (a common cause of opportunistic infections)
-
Cryptococcus neoformans (an encapsulated yeast that can cause meningitis)
-
Aspergillus fumigatus (a prevalent mold causing invasive aspergillosis)
-
Non-albicans Candida species, such as Candida glabrata and Candida krusei, which are known for their intrinsic or acquired resistance to certain antifungals.
Q4: What are the standard methods for determining the Minimum Inhibitory Concentration (MIC) of novel compounds?
A4: The Clinical and Laboratory Standards Institute (CLSI) provides standardized broth microdilution methods for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[7][8][9] These protocols provide a reproducible means of determining the MIC, which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[9]
Troubleshooting Guides
Synthesis of this compound Analogs
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield | Incomplete reaction; side product formation; suboptimal reaction conditions (temperature, solvent, catalyst). | Monitor reaction progress using Thin Layer Chromatography (TLC).[10] Purify starting materials. Optimize reaction temperature, solvent polarity, and catalyst concentration. Consider alternative synthetic routes. |
| Difficulty in purification | Products with similar polarity to byproducts or starting materials. | Employ different chromatographic techniques (e.g., column chromatography with varying solvent gradients, preparative TLC). Consider recrystallization from different solvent systems. |
| Poor solubility of reactants or products | The inherent chemical properties of the synthesized compounds. | Use a co-solvent system to improve solubility. For purification, consider a solvent system in which impurities are highly soluble, and the product is not. |
In Vitro Antifungal Susceptibility Testing
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent MIC values | Inoculum size variability; improper preparation of drug dilutions; contamination. | Standardize the inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent cell density.[11] Use calibrated pipettes for serial dilutions. Perform sterility checks on media and reagents. Follow CLSI guidelines strictly.[7][8][9] |
| "Trailing" growth in MIC assays | Partial inhibition of fungal growth over a wide range of drug concentrations, particularly with azoles. | Record the MIC at the concentration that shows a significant reduction in growth (e.g., 50% inhibition) compared to the growth control, as recommended by CLSI for azoles against yeasts.[12] Consider reading plates at both 24 and 48 hours, as trailing can be more pronounced at later time points.[11] |
| No antifungal activity observed | Compound insolubility in the assay medium; compound degradation; intrinsic resistance of the fungal strain. | Use a solvent like dimethyl sulfoxide (DMSO) to dissolve the compound, ensuring the final concentration in the assay does not inhibit fungal growth. Prepare fresh stock solutions. Include a positive control with a known antifungal agent. Test against a broader panel of fungal species. |
Cytotoxicity Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High background in MTT/XTT assay | Contamination of cell culture; interference of the compound with the assay dye. | Ensure aseptic technique during cell culture. Run a control with the compound in cell-free media to check for direct reduction of the tetrazolium salt. |
| Low cell viability in control wells | Poor cell health; improper seeding density. | Use cells within a low passage number. Optimize the initial cell seeding density to ensure they are in the logarithmic growth phase during the assay. |
| Inconsistent results | Uneven cell seeding; edge effects in the microplate. | Mix the cell suspension thoroughly before seeding. Avoid using the outer wells of the microplate, or fill them with sterile media to minimize evaporation. |
Data Presentation
Table 1: Antifungal Activity of Hypothetical this compound Analogs against Candida albicans
| Compound | Modification | MIC50 (µg/mL) |
| This compound | Parent Compound | >64 |
| Analog A | 5-chloro substitution | 16 |
| Analog B | 5-nitro substitution | 8 |
| Analog C | N-butyl side chain | 32 |
| Analog D | 5-chloro and N-butyl substitution | 4 |
| Fluconazole | Reference Drug | 1 |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Cytotoxicity of Hypothetical this compound Analogs against Human Keratinocytes (HaCaT cells)
| Compound | CC50 (µg/mL) | Selectivity Index (SI = CC50/MIC50) |
| This compound | >100 | - |
| Analog A | >100 | >6.25 |
| Analog B | 80 | 10 |
| Analog C | >100 | >3.125 |
| Analog D | 50 | 12.5 |
| Amphotericin B | 5 | - |
Note: This table presents hypothetical data for illustrative purposes. The Selectivity Index (SI) is a ratio used to assess a compound's potential therapeutic window.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Yeasts (Adapted from CLSI M27)
-
Inoculum Preparation: Culture the yeast strain on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 106 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the microplate wells.
-
Drug Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the drug that causes a significant (≥50%) inhibition of growth compared to the drug-free control well.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cells (e.g., HaCaT or HepG2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 24 or 48 hours.
-
MTT Addition: Remove the medium and add fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[13] Incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.
Visualizations
Caption: Experimental workflow for the development of novel this compound-based antifungal agents.
Caption: The proposed mechanism of action for this compound analogs targeting the ergosterol biosynthesis pathway.
References
- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04465J [pubs.rsc.org]
- 6. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. njccwei.com [njccwei.com]
- 9. journals.asm.org [journals.asm.org]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of antifungal and cytotoxicity activities of titanium dioxide and zinc oxide nanoparticles with amphotericin B against different Candida species: In vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Etisazole degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etisazole. The information is designed to address specific issues that may be encountered during experimental procedures.
Disclaimer
The degradation pathways and prevention strategies described herein are based on general principles of organic chemistry and published data on structurally related benzisothiazole derivatives, such as Lurasidone and Ziprasidone. Specific degradation behavior of this compound may vary and should be confirmed through dedicated stability studies.
Troubleshooting Guides
This section addresses common problems observed during the handling and analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is protected from light and moisture. 2. Prepare fresh solutions for analysis. 3. Perform forced degradation studies to identify potential degradation products and their retention times. |
| Loss of potency in formulated product | Chemical instability of this compound in the formulation. | 1. Investigate potential interactions with excipients. Conduct drug-excipient compatibility studies. 2. Evaluate the pH of the formulation. This compound may be susceptible to pH-dependent hydrolysis. 3. Consider the addition of antioxidants if oxidation is suspected. |
| Discoloration of sample | Photodegradation or oxidative degradation. | 1. Store all this compound-containing materials in light-resistant containers. 2. Purge solutions and headspace of containers with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Inconsistent analytical results | Instability of this compound in the analytical solvent. | 1. Assess the stability of this compound in the chosen solvent over the typical analysis time. 2. If instability is observed, consider using a different solvent or adjusting the pH of the mobile phase. |
Frequently Asked Questions (FAQs)
Degradation Pathways
Q1: What are the most likely degradation pathways for this compound?
Based on the chemistry of its 3-amino-1,2-benzisothiazole core and data from related compounds, this compound is likely to degrade via hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The benzisothiazole ring may be susceptible to cleavage under acidic or basic conditions. Lurasidone, a related compound, has shown susceptibility to alkali hydrolysis.
-
Oxidation: The sulfur atom in the benzisothiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides and sulfones. The metabolism of Ziprasidone, another related drug, involves the formation of such oxidized products.[1][2][3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce complex degradation pathways, including isomerization and cleavage of the heterocyclic ring, as observed in studies of benzisothiazolinone.[5]
Q2: What are the potential degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, based on analogous structures, potential degradants could include:
-
Products from the hydrolytic cleavage of the isothiazole ring.
-
This compound S-oxide and this compound S,S-dioxide from oxidation.
-
Isomers and ring-opened products resulting from photolytic degradation.
Prevention of Degradation
Q3: How can I prevent the degradation of this compound during storage?
To minimize degradation, this compound should be stored under controlled conditions:
-
Temperature: Store at recommended temperatures (typically cool and dry).
-
Light: Protect from light by using amber vials or other light-blocking containers.
-
Moisture: Store in a low-humidity environment and use tightly sealed containers. For highly sensitive materials, consider storage in a desiccator.
Q4: What formulation strategies can be used to improve the stability of this compound?
-
pH Control: Formulate at a pH where this compound exhibits maximum stability. This can be determined through a pH-rate profile study.
-
Antioxidants: If oxidative degradation is a concern, the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial.
-
Chelating Agents: To mitigate potential catalysis of degradation by trace metal ions, consider adding chelating agents like ethylenediaminetetraacetic acid (EDTA).
-
Excipient Compatibility: Ensure all excipients are compatible with this compound. Common excipients like lactose or those with reactive functional groups should be carefully evaluated.
Experimental Protocols & Methodologies
Q5: How do I perform a forced degradation study for this compound?
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[6][7] A general protocol is outlined below.
Experimental Protocol: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm) and visible light for a defined period, in accordance with ICH Q1B guidelines.[8] A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid- and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
Q6: What type of analytical method is suitable for stability testing of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.
Key Methodologies for HPLC Analysis
| Parameter | Recommendation |
| Column | C18 reverse-phase column is a common starting point. |
| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent drug from its degradation products. |
| Detection | UV detection at a wavelength where this compound and its potential degradants absorb. A photodiode array (PDA) detector is highly recommended to assess peak purity. |
| Method Validation | The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structural elucidation of two novel degradants of lurasidone and their formation mechanisms under free radical-mediated oxidative and photolytic conditions via liquid chromatography-photodiode array/ultraviolet-tandem mass spectrometry and one-dimensional/two-dimensional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Best practices for storing and handling Etisazole
Etisazole: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with best practices for the storage, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
General Properties
Q: What is this compound? A: this compound is an antifungal agent with the IUPAC name N-ethyl-1,2-benzothiazol-3-amine.[1] It has been noted to have skin-sensitizing properties in humans, which necessitates careful handling.[2]
Q: What are the key physicochemical properties of this compound? A: The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂S | [1][3] |
| Molecular Weight | 178.26 g/mol | [1][3] |
| Melting Point | 78°C | [2][4] |
| Boiling Point (Predicted) | 242.2 ± 23.0 °C | [2] |
| Density (Predicted) | 1.253 ± 0.06 g/cm³ | [2] |
| Appearance | Crystalline solid | N/A |
Storage and Stability
Q: How should I store this compound powder? A: Proper storage is crucial to maintain the integrity of this compound. Store the solid compound in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture, light, and high temperatures can lead to degradation.[5][6][7] Always store it in its original packaging when possible to protect it from moisture.[8]
Q: Is this compound sensitive to light? A: While specific photostability data for this compound is not readily available, structurally related thiazole-containing compounds are known to undergo photo-degradation.[9] Exposure to visible light can cause a reaction with singlet oxygen, leading to the formation of degradation products.[9] Therefore, it is a best practice to protect this compound from light by using amber vials or storing it in a dark location.
Q: What is the recommended storage temperature? A: For long-term storage, it is recommended to keep this compound in a cool environment, such as a refrigerator (2-8°C), to minimize potential degradation over time. For short-term storage, room temperature (20-25°C) in a desiccated environment is generally acceptable.
Q: How should I store this compound solutions? A: Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use tightly sealed vials to prevent solvent evaporation. The stability of this compound in various solvents over time should be validated for your specific experimental conditions.
Safe Handling and Disposal
Q: What Personal Protective Equipment (PPE) should I use when handling this compound? A: Due to its potential as a skin sensitizer, appropriate PPE is mandatory.[2] Always handle this compound inside a chemical fume hood.
-
Gloves : Wear two pairs of chemical-resistant gloves.
-
Lab Coat : A disposable, low-permeability gown or lab coat with tight-fitting cuffs is required.[10]
-
Eye Protection : Use safety glasses with side shields or splash goggles.[11]
-
Respiratory Protection : If handling large quantities of powder outside of a fume hood, a respirator (e.g., N95) may be necessary.
Q: What is the correct procedure for handling a spill? A: In case of a spill, evacuate the area and ensure it is well-ventilated.
-
Wear the full PPE described above.
-
For solid spills, gently cover the powder with absorbent paper to avoid raising dust. Moisten the material with a suitable solvent (e.g., ethanol) before wiping it up.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand).
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.[12]
-
Clean the spill area thoroughly with soap and water.[11]
Q: How should I dispose of this compound waste? A: All waste, including empty containers, contaminated PPE, and unused material, should be treated as hazardous chemical waste.[13] Dispose of it in clearly labeled, sealed containers according to your institution's and local environmental regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols & Troubleshooting
Preparing a Stock Solution
Q: What is a reliable method for preparing an this compound stock solution? A: this compound is sparingly soluble in water but should be soluble in organic solvents like DMSO, ethanol, and DMF. The following is a general protocol for preparing a 10 mM stock solution in DMSO.
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
-
Pre-Weighing : Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing : In a chemical fume hood, accurately weigh the required amount of this compound powder (Molecular Weight: 178.26 g/mol ) into a sterile vial. For 1 mL of a 10 mM solution, you would need 1.7826 mg.
-
Solvent Addition : Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolution : Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, brief sonication in a water bath may be used. Visually inspect the solution to ensure there are no particulates.
-
Storage : Store the stock solution in aliquots at -20°C or -80°C in amber or foil-wrapped vials to protect from light.
Troubleshooting Guide
Q: My this compound will not fully dissolve. What should I do? A: First, confirm you are using a suitable and high-quality anhydrous solvent. If solubility issues persist, you can try gentle warming (e.g., to 37°C) or brief sonication. Increasing the volume of the solvent to create a more dilute solution may also help. Always ensure the final concentration of the organic solvent (like DMSO) is compatible with your downstream experiments.
Q: My solution is cloudy or has formed a precipitate after being added to an aqueous buffer. How can I fix this? A: This is common when a compound with low aqueous solubility is transferred from an organic stock solution into a buffer.
-
Concentration : The final concentration of this compound in the aqueous medium may be above its solubility limit. Try using a lower final concentration.
-
Solvent Percentage : Ensure the final percentage of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible but sufficient to maintain solubility.
-
Mixing : Add the this compound stock solution to your aqueous buffer slowly while vortexing to aid dispersion.
Q: I am observing inconsistent or unexpected experimental results. Could this be due to compound degradation? A: Yes, compound degradation is a potential cause of inconsistent results.[5]
-
Check Storage : Ensure the compound and its solutions have been stored correctly (protected from light, moisture, and temperature fluctuations).[5][8]
-
Age of Solution : Use freshly prepared solutions or solutions that have been stored properly for a validated period. Avoid using old stock solutions.
-
Incompatibilities : Review all components in your experimental medium. This compound may be incompatible with strong oxidizing agents, strong acids, or bases.[14][15][16]
Visual Guides and Workflows
References
- 1. This compound | C9H10N2S | CID 72079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 7716-60-1 [amp.chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 7716-60-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STABILITY OF CEFUROXIME AXETIL ORAL SUSPENSION AT DIFFERENT TEMPERATURE STORAGE CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of cefuroxime axetil oral suspension at different temperature storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA Drug Safety Communication: Special storage and handling requirements must be followed for Pradaxa (dabigatran etexilate mesylate) capsules | FDA [fda.gov]
- 9. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. safety.duke.edu [safety.duke.edu]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 16. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
Technical Support Center: Addressing Cytotoxicity of Thiazole-Based Compounds in Cell-Based Assays
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of cytotoxicity for thiazole-based compounds?
A1: Thiazole derivatives can induce cytotoxicity through various mechanisms, often culminating in apoptosis (programmed cell death).[2] Key reported mechanisms include:
-
Induction of Apoptosis: Many thiazole compounds trigger the intrinsic (mitochondrial) or extrinsic pathways of apoptosis.[2][3]
-
Mitochondrial Dysfunction: Disruption of mitochondrial membrane potential and function is a common finding.[4][5]
-
Caspase Activation: Activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis induced by these compounds.[3][6]
-
Cell Cycle Arrest: Some derivatives can cause cells to arrest in specific phases of the cell cycle, preventing proliferation.[7]
-
Generation of Reactive Oxygen Species (ROS): An imbalance in cellular redox status and an increase in ROS can lead to oxidative stress and subsequent cell death.[7][8]
-
Inhibition of Signaling Pathways: Thiazole-based molecules have been shown to inhibit critical cell survival pathways like PI3K/Akt.[1][9]
Q2: Which cell-based assays are most appropriate for assessing the cytotoxicity of my thiazole compound?
A2: The choice of assay depends on the specific research question. A multi-assay approach is recommended for a comprehensive understanding.
-
Metabolic Assays (e.g., MTT, MTS, Resazurin): These are good for initial screening and determining the IC50 value (the concentration that inhibits 50% of cell viability).[10] They measure the metabolic activity of viable cells.[11]
-
Cytotoxicity Assays (e.g., LDH release): These assays measure the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, indicating cell death.[12]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These are crucial for confirming if the observed cytotoxicity is due to apoptosis.[13]
-
ROS Detection Assays: To investigate the role of oxidative stress.
-
Mitochondrial Membrane Potential Assays: To assess mitochondrial health.[11]
Q3: I am observing high variability in my cytotoxicity assay results. What could be the cause?
A3: High variability can stem from several factors.[14] Common causes include:
-
Inconsistent Cell Seeding Density: Ensure a uniform number of cells is plated in each well.
-
Solvent (e.g., DMSO) Concentration: High concentrations of solvents like DMSO can be toxic to cells. It's crucial to use a consistent, low concentration across all wells and include a vehicle control.[15][16]
-
Pipetting Errors: Inaccurate pipetting can lead to significant well-to-well variations.
-
Edge Effects in Multi-well Plates: The outer wells of a plate are more prone to evaporation, which can concentrate the compound and affect cell viability.[16]
-
Compound Stability and Solubility: Ensure your compound is fully dissolved and stable in the culture medium.
Q4: My thiazole compound seems to be cytotoxic to cancer cells but not to normal cells in my preliminary screens. What does this suggest?
A4: This is a desirable characteristic for a potential therapeutic agent.[4][7][17] This selectivity could be due to several factors, including:
-
Differences in metabolic rates between cancer and normal cells.
-
Overexpression of the compound's molecular target in cancer cells.
-
Cancer cells being more susceptible to apoptosis induction.
Further investigation is needed to confirm and understand the basis of this selective cytotoxicity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in viability assay (e.g., MTT, Resazurin) | Contamination of cell culture with bacteria or yeast. | Regularly check cultures for contamination. Use sterile techniques. |
| High cell density leading to high basal metabolic activity.[14] | Optimize cell seeding density for your specific cell line and assay duration. | |
| Interference of the compound with the assay reagent. | Run a control with the compound in cell-free media to check for direct reduction of the assay dye. | |
| IC50 values are not reproducible | Inconsistent incubation times. | Standardize the incubation time with the compound and the assay reagent.[18] |
| Variation in cell passage number. | Use cells within a consistent and low passage number range, as sensitivity to drugs can change with prolonged culture. | |
| Fluctuations in incubator conditions (CO2, temperature, humidity).[19] | Ensure the incubator is properly calibrated and maintained. | |
| Unexpectedly high cell death in vehicle control wells | Solvent (e.g., DMSO) toxicity.[16] | Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your cell line.[15] |
| Stressed cells at the time of plating. | Handle cells gently during trypsinization and plating. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[14] | |
| No cytotoxic effect observed at expected concentrations | Compound degradation or precipitation. | Check the solubility and stability of your compound in the culture medium. Prepare fresh stock solutions. |
| Cell line is resistant to the compound's mechanism of action. | Try a different cell line or investigate the expression of the putative target in your current cell line. | |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal exposure duration. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of various thiazole-based compounds against different cancer cell lines, as reported in the literature. This data can serve as a reference for expected potency.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thiazole-phthalimide derivative (5b) | MCF-7 (Breast Cancer) | 0.2 ± 0.01 | [2] |
| Thiazole-phthalimide derivative (5g) | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [2] |
| Thiazole-phthalimide derivative (5k) | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 | [3] |
| 1,3,4-Thiadiazole-thiazolidinone (6e) | MCF-7 (Breast Cancer) | 3.85 | [7] |
| Thiazole-based Thiosemicarbazone (9) | MCF-7 (Breast Cancer) | 14.6 ± 0.8 | [20] |
| Thiazole-based Thiosemicarbazone (11b) | MCF-7 (Breast Cancer) | 28.3 ± 1.5 | [20] |
| 1,3,4-Thiadiazole derivative (3) | C6 (Glioma) | 22.00 ± 3.00 (µg/mL) | [21] |
| 1,3,4-Thiadiazole derivative (4) | C6 (Glioma) | 18.50 ± 4.95 (µg/mL) | [21] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures for determining cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10]
Materials:
-
Thiazole compound stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.
Caspase-3/7 Activity Assay
This protocol describes a fluorometric assay to measure the activity of executioner caspases 3 and 7, key mediators of apoptosis.[22]
Materials:
-
Thiazole compound
-
White or black clear-bottom 96-well plates
-
Caspase-Glo® 3/7 Reagent (or similar)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the thiazole compound in a 96-well plate as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle control.
Visualizations
Signaling Pathways and Workflows
Caption: A typical workflow for assessing the cytotoxicity of a thiazole-based compound.
Caption: Mitochondrial-mediated apoptosis pathway induced by thiazole compounds.
References
- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural compounds targeting mitochondrial dysfunction: emerging therapeutics for target organ damage in hypertension [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive oxygen species generation and its role in the differential cytotoxicity of the arylhydroxylamine metabolites of sulfamethoxazole and dapsone in normal human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
- 13. Cell-based Assays | MuriGenics [murigenics.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Cell Death Troubleshooting in Cell Culture [merckmillipore.com]
- 20. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Thiazole Derivatives' Antifungal Efficacy Against Candida Species
Introduction:
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant Candida strains, presents a significant challenge in clinical practice. This necessitates the exploration and validation of novel antifungal agents. Etisazole, a compound belonging to the thienotriazolodiazepine class, which incorporates a thiazole moiety, represents a potential, yet un-validated, candidate for antifungal therapy. While direct data on this compound's antifungal properties are not currently available in peer-reviewed literature, the broader class of thiazole derivatives has demonstrated promising activity against various Candida species.[1][2][3][4][5][6][7][8][9][10] This guide provides a comparative framework for evaluating the potential antifungal efficacy of a novel thiazole-containing compound, such as this compound, against clinically relevant Candida species. The data presented herein is based on published results for various novel thiazole derivatives and serves as a template for the type of evidence required for validation.
Comparative Efficacy of Thiazole Derivatives and Standard Antifungals
The in vitro activity of antifungal agents is a primary indicator of their potential therapeutic efficacy. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death.
Table 1: Comparative MIC and MFC Values (µg/mL) of Thiazole Derivatives and Standard Antifungals against Candida albicans
| Compound/Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC Range (µg/mL) | Reference(s) |
| Novel Thiazole Derivatives | 0.008 - 7.81 | 1.95 | 3.91 | 0.015 - 31.25 | [1] |
| Thiazolylhydrazone Cpd. 1 | 0.125 - 2.0 | - | - | - | [6] |
| Thiazolylhydrazone Cpd. 2 | 0.125 - 2.0 | - | - | - | [6] |
| Thiazolylhydrazone Cpd. 3 | 0.125 - 2.0 | - | - | - | [6] |
| 2-hydrazinyl-1,3-thiazole 7e | 3.9 | - | - | - | [9] |
| Standard Antifungals | |||||
| Fluconazole | 1 | 1 | 4 | - | [11] |
| Itraconazole | 0.063 - 1 | 0.063 | 1 | - | [11] |
| Voriconazole | 0.125 - 0.5 | 0.125 | 0.5 | - | [11] |
| Amphotericin B | 0.016 - 16 | - | - | - | [11] |
| Caspofungin | - | - | 0.25 | - | [11] |
| Nystatin | 0.015 - 7.81 | - | - | - | [1] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for novel thiazole derivatives are compiled from various studies on different specific compounds and are presented as a range to indicate the potential of this class of molecules.
Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible assessment of antifungal efficacy. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]
Broth Microdilution Assay for MIC Determination
This method is considered the gold standard for determining the MIC of an antifungal agent.
-
Inoculum Preparation: Candida species are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: A serial twofold dilution of the test compound (e.g., this compound) and comparator drugs is prepared in a 96-well microtiter plate using RPMI 1640 medium.
-
Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.
MFC Determination
Following the MIC determination, the MFC can be ascertained to understand if the compound has a fungicidal or fungistatic effect.
-
Subculturing: A small aliquot (e.g., 10 µL) from each well of the microtiter plate that shows no visible growth in the MIC assay is subcultured onto a sterile Sabouraud Dextrose Agar plate.
-
Incubation: The agar plates are incubated at 35°C for 24-48 hours.
-
MFC Reading: The MFC is the lowest concentration of the drug from which no colonies grow on the subculture plate, indicating a 99.9% killing of the initial inoculum.
Mechanism of Action Assays
-
Ergosterol Binding Assay: This assay helps to determine if the antifungal agent targets the fungal cell membrane by binding to ergosterol. The MIC of the test compound is determined in the presence and absence of exogenous ergosterol. A significant increase in the MIC in the presence of ergosterol suggests that the compound acts by binding to this sterol.[1]
-
Sorbitol Protection Assay: This assay is used to investigate if the compound targets the fungal cell wall. The MIC is determined in a medium with and without an osmotic protectant like sorbitol. An increase in the MIC in the presence of sorbitol indicates that the compound may be interfering with cell wall synthesis.[1]
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Antifungal Efficacy Validation
Caption: Workflow for evaluating the antifungal efficacy of a novel compound.
Hypothesized Signaling Pathway Disruption by a Thiazole Derivative
Thiazole antifungals are thought to function similarly to other azoles by inhibiting the cytochrome P450 demethylase enzyme, which is crucial for the conversion of lanosterol to ergosterol in the fungal cell membrane.[4]
Caption: Inhibition of the ergosterol biosynthesis pathway by a thiazole derivative.
Conclusion
The available data on novel thiazole derivatives indicate that this class of compounds holds significant potential for the development of new antifungal therapies against Candida species.[1][2][3][5][6][7][8][9][10] Many of the tested derivatives exhibit potent in vitro activity, in some cases exceeding that of established drugs like fluconazole.[5][9] The likely mechanism of action, involving the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis, is a well-validated antifungal strategy.[4][9]
To validate the potential of this compound as an antifungal agent, a systematic evaluation following the experimental protocols outlined in this guide is imperative. Direct comparative studies against a panel of clinically relevant Candida species, including azole-resistant strains, would be the necessary next step. Such research would provide the essential data for the drug development community to assess its therapeutic promise.
References
- 1. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Candida albicans Activity of Thiazolylhydrazone Derivatives in Invertebrate and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthesis-molecular-modeling-studies-and-evaluation-of-antifungal-activity-of-a-novel-series-of-thiazole-derivatives - Ask this paper | Bohrium [bohrium.com]
- 9. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 13. njccwei.com [njccwei.com]
- 14. journals.asm.org [journals.asm.org]
Comparative Antifungal Study: Clotrimazole, Econazole, and Sulconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antifungal efficacy of three common imidazole derivatives: clotrimazole, econazole, and sulconazole. Due to the limited availability of published research on etisazole, this guide focuses on a comparative assessment of these three widely studied agents. The information herein is intended to support research and development in the field of antifungal therapeutics.
Introduction
Clotrimazole, econazole, and sulconazole are synthetic imidazole antifungal agents that share a common mechanism of action. They are widely used in the topical treatment of superficial fungal infections. Understanding their comparative efficacy is crucial for the development of new and improved antifungal therapies. This guide summarizes key performance data from various studies and outlines the experimental protocols used to generate this data.
Mechanism of Action
All three antifungal agents—clotrimazole, econazole, and sulconazole—belong to the azole class and function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors. This disruption of the cell membrane's integrity and fluidity ultimately results in the inhibition of fungal growth (fungistatic) and, at higher concentrations, fungal cell death (fungicidal).[1][2][3]
Caption: Mechanism of action of azole antifungals.
Comparative In Vitro Efficacy
The in vitro efficacy of antifungal agents is commonly determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentration (MIC) of Clotrimazole, Econazole, and Sulconazole against various fungal isolates.
| Fungal Species | Clotrimazole MIC (µg/mL) | Econazole MIC (µg/mL) | Sulconazole MIC (µg/mL) | Reference(s) |
| Candida albicans | 0.016 - 16 | 0.016 - 16 | Not widely reported | [4] |
| Candida non-albicans species | 0.032 - >64 | 0.016 - 16 | Not widely reported | [4] |
| Dermatophytes (e.g., Trichophyton, Microsporum) | Generally effective | Generally effective | Generally effective | [5] |
Note: MIC values can vary significantly depending on the specific strain, testing methodology, and laboratory conditions. The data presented here is a range compiled from available literature.
Experimental Protocols
The following are generalized protocols for determining the antifungal susceptibility of yeast and filamentous fungi.
Broth Microdilution Method for Yeasts (CLSI M27)
This method is a standardized procedure for determining the MIC of antifungal agents against yeasts.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.
-
Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: The standardized yeast suspension is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant (typically ≥50%) reduction in growth compared to the drug-free control well.[6]
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Agar-Based Methods (e.g., Etest®)
The Etest® is a gradient diffusion method that provides a quantitative MIC value.
-
Plate Preparation: An agar plate (e.g., RPMI agar) is prepared.
-
Inoculation: A standardized suspension of the fungal isolate is swabbed evenly across the surface of the agar.
-
Strip Application: A non-porous plastic strip with a predefined gradient of the antifungal agent is placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Reading: An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[7][8][9]
Clinical Comparative Studies
While in vitro data provides a valuable baseline, clinical studies are essential for determining the real-world efficacy and safety of these antifungal agents. Several double-blind, randomized controlled trials have compared the clinical outcomes of clotrimazole, econazole, and sulconazole in the treatment of dermatophytoses.
A study comparing 1% sulconazole cream with 1% clotrimazole cream for dermatophytosis found that sulconazole-treated patients showed a statistically significant overall clinical improvement at weeks 2, 3, and 4.[10] The mean severity scores for erythema and scaling were also significantly lower in the sulconazole group.[10] Another study concluded that sulconazole nitrate cream is a safe and effective treatment for dermatophyte infections and may offer some superiority to clotrimazole.[11]
In a single-blind study comparing clotrimazole and econazole for vaginal candidosis, both treatments were found to be equally effective when administered for three days.[12]
Conclusion
Clotrimazole, econazole, and sulconazole are effective broad-spectrum imidazole antifungal agents. In vitro studies demonstrate their activity against a wide range of fungi, particularly Candida species and dermatophytes. Clinical studies suggest comparable efficacy among these agents, with some evidence indicating that sulconazole may provide a more rapid clinical response in the treatment of certain dermatophytoses compared to clotrimazole.[5][10] The choice of agent may depend on factors such as the specific fungal pathogen, the site of infection, and cost-effectiveness. Further head-to-head comparative studies with standardized methodologies are warranted to delineate more subtle differences in their antifungal profiles.
References
- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulconazole. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 9. bioMérieux | ETEST information and update [go.biomerieux.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. sti.bmj.com [sti.bmj.com]
Etisazole vs. Miconazole in Treating Dermatophytosis Models: A Comparative Guide
A comparative analysis of etisazole and miconazole for the treatment of dermatophytosis in experimental models is not feasible at this time. Extensive literature searches have revealed no evidence of "this compound" as an antifungal agent or its evaluation in dermatophytosis models. The compound frequently mistaken for it, "etizolam," is a thienodiazepine with anxiolytic, sedative-hypnotic, and muscle relaxant properties, and possesses no known antifungal activity.
Therefore, this guide will focus exclusively on the well-documented efficacy of miconazole in treating dermatophytosis models, providing researchers, scientists, and drug development professionals with a comprehensive overview of its performance, supported by experimental data and detailed protocols.
Miconazole: An Established Azole Antifungal for Dermatophytosis
Miconazole is a synthetic imidazole derivative with a broad spectrum of antifungal activity against common dermatophytes such as Trichophyton, Epidermophyton, and Microsporum species.[1] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-sterol demethylase.[2] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol production, miconazole alters the fluidity and integrity of the cell membrane, leading to impaired fungal growth and cell death.[2]
Quantitative Data on Miconazole Efficacy
The following tables summarize key quantitative data from various in vitro and in vivo studies, highlighting the efficacy of miconazole against dermatophytes.
Table 1: In Vitro Susceptibility of Dermatophytes to Miconazole
| Dermatophyte Species | Miconazole MIC Range (μg/mL) | Reference |
| Trichophyton mentagrophytes | 0.125 - 2.0 | [3] |
| Trichophyton rubrum | 0.03 - 1.0 | [3] |
| Microsporum canis | 0.06 - 4.0 | [3] |
| Epidermophyton floccosum | ≤0.015 - 0.25 | [1] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 2: Efficacy of Miconazole in Animal Models of Dermatophytosis
| Animal Model | Fungal Species | Treatment Regimen | Outcome | Reference |
| Guinea Pig (Tinea pedis) | T. mentagrophytes | 1% Miconazole cream, once daily for 14 days | Significant reduction in fungal burden and clinical scores | [4] |
| Cat (Microsporum canis) | M. canis | 2% Miconazole shampoo, twice weekly | Adjunctive therapy with systemic treatment showed efficacy | [5][6] |
| Guinea Pig (Tinea corporis) | T. mentagrophytes | Topical Miconazole | Effective in reducing lesion scores and fungal culture positivity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the literature.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of miconazole against dermatophyte isolates.
Protocol:
-
Fungal Isolate Preparation: Dermatophyte isolates are cultured on Sabouraud Dextrose Agar (SDA) to obtain conidia. A suspension of conidia is prepared in sterile saline and adjusted to a specific concentration (e.g., 1-5 x 10^6 CFU/mL) using a spectrophotometer or hemocytometer.
-
Drug Dilution: Miconazole is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at 28-30°C for 4-7 days.
-
MIC Determination: The MIC is visually determined as the lowest concentration of miconazole that causes a significant inhibition of fungal growth (e.g., ≥80% inhibition) compared to the drug-free control well.
In Vivo Dermatophytosis Model in Guinea Pigs
Objective: To evaluate the therapeutic efficacy of topical miconazole in a guinea pig model of tinea corporis or tinea pedis.
Protocol:
-
Animal Preparation: Healthy adult guinea pigs are used. The hair on the dorsum (for tinea corporis) or the plantar surface of the paws (for tinea pedis) is clipped and the skin is gently abraded.
-
Infection: A suspension of a dermatophyte, typically Trichophyton mentagrophytes, is applied to the abraded skin area.
-
Treatment: After the establishment of infection (typically 3-5 days post-inoculation, characterized by erythema, scaling, and crusting), the animals are randomly assigned to treatment groups. The test group receives a topical application of miconazole cream (e.g., 1% or 2%) once or twice daily for a specified duration (e.g., 14-28 days). A control group receives a placebo cream.
-
Evaluation: Efficacy is assessed based on:
-
Clinical Scoring: Lesions are scored based on the severity of erythema, scaling, and crusting.
-
Mycological Examination: Skin scrapings or hair samples are collected at various time points and cultured on SDA to determine the presence or absence of viable fungi. Fungal burden can be quantified by counting colony-forming units (CFUs).
-
Histopathology: Skin biopsies can be taken to examine the extent of fungal invasion and inflammation.
-
Visualizations
Miconazole's Mechanism of Action: Inhibition of Ergosterol Synthesis
Caption: Miconazole inhibits the enzyme 14α-demethylase, disrupting ergosterol synthesis.
Experimental Workflow for In Vivo Dermatophytosis Model
Caption: Workflow of a typical in vivo dermatophytosis study in guinea pigs.
References
- 1. Etizolam: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 2. Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of novel thiazole-containing triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etizolam - Wikipedia [en.wikipedia.org]
- 5. Newer Therapies in Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
A Comparative Analysis of Thiazole Antifungals: Performance, Protocols, and Pathways
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal performance of thiazole derivatives, supported by experimental data and detailed methodologies. While the specific agent Etisazole is noted, a lack of extensive publicly available data necessitates a broader comparative analysis of the thiazole class of antifungals.
Thiazole antifungals represent a promising class of compounds in the ongoing search for novel and effective treatments against fungal infections. Characterized by a five-membered ring containing both sulfur and nitrogen, these heterocyclic compounds have demonstrated significant in vitro activity against a range of pathogenic fungi, particularly Candida species. Their primary mechanism of action involves the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[1][2]
Mechanism of Action: Targeting Fungal Cell Viability
Thiazole antifungals, like other azoles, target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[2][3] By inhibiting this step, thiazole derivatives lead to the depletion of ergosterol and an accumulation of toxic sterol precursors. This disruption of the cell membrane's structure and function increases its permeability, ultimately leading to fungal cell death.[1][2]
The following diagram illustrates the ergosterol biosynthesis pathway and the inhibitory action of thiazole antifungals.
Caption: Inhibition of the ergosterol biosynthesis pathway by thiazole antifungals.
Comparative Antifungal Potency
The in vitro efficacy of various thiazole derivatives has been evaluated against clinically relevant fungal pathogens, primarily Candida species. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's potency. The following table summarizes the MIC values for several experimental thiazole derivatives against Candida albicans, the most common causative agent of candidiasis. For context, the MIC values for the widely used antifungal drug fluconazole are also included.
| Compound/Drug | Candida albicans MIC Range (µg/mL) | Reference(s) |
| Thiazole Derivative T2 | 0.008 - 0.98 | [4] |
| Thiazole Derivative T3 | 0.008 - 0.98 | [4] |
| Thiazole Derivative T4 | 0.008 - 0.98 | [4] |
| Thiazole Derivative 3c | 6.25 (against E. coli) | [5] |
| Thiazole Derivative 3i | 6.25 (against E. coli) | [5] |
| Thiazole Derivative 4a | >50% biofilm inhibition at 12.5 | [6] |
| Thiazole Derivative 4b | >50% biofilm inhibition at 12.5 | [6] |
| Thiazole Derivative 4c | >50% biofilm inhibition at 12.5 | [6] |
| Fluconazole | 0.25 - 64 | [7][8] |
| Nystatin | 0.015 - 7.81 | [4] |
Note: The specific structures of the proprietary thiazole derivatives (e.g., T2, T3, T4) are detailed in the cited literature.
As the data indicates, several novel thiazole derivatives exhibit potent antifungal activity against C. albicans, with some demonstrating lower MIC values than the established antifungal, fluconazole.[4] It is important to note that while this compound (N-ethyl-1,2-benzothiazol-3-amine) is classified as a thiazole derivative, comprehensive studies detailing its antifungal spectrum and potency are not widely available in the public domain.[9]
Experimental Protocols
The determination of antifungal susceptibility is critical for the evaluation of new compounds. The broth microdilution method is a standardized technique used to determine the MIC of an antifungal agent.
Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10]
-
Fungal Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
The inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL.
-
-
Antifungal Agent Preparation:
-
The thiazole compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing only the fungal inoculum and medium) and a sterility control well (containing only medium) are included.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
The following workflow diagram illustrates the key steps in the broth microdilution assay.
References
- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tioconazole? [synapse.patsnap.com]
- 4. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Harnessing thiazole chemistry for antifungal strategies through an experimental and computational chemistry approach: anti-biofilm, molecular docking, dynamics, and DFT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing with Etest for Candida Species Isolated from Patients with Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. This compound | C9H10N2S | CID 72079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vivo Validation of Thiazole-Based Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to conventional antifungal therapies necessitates the exploration and validation of novel chemical entities. Thiazole derivatives have garnered significant interest as a promising class of antifungal agents. This guide provides a comparative analysis of the in vivo efficacy of a representative thiazole-based compound against established antifungal drugs, supported by experimental data and detailed methodologies. While specific in vivo data for "Etisazole" is not publicly available, this guide utilizes data from published studies on structurally related and functionally similar thiazole derivatives to provide a valuable comparative framework.
Comparative In Vivo Efficacy of Antifungal Agents
The following table summarizes the in vivo antifungal activity of a representative thiazole derivative against common fungal pathogens, in comparison to standard antifungal drugs such as fluconazole. The data is extracted from preclinical studies in murine models of candidiasis.
| Antifungal Agent | Fungal Strain | Animal Model | Dosing Regimen | Reduction in Fungal Burden (log CFU/g) | Survival Rate (%) | Reference |
| Thiazole Derivative (MT) | Candida albicans | Murine Oral Candidiasis | Topical | Significant decrease in CFU from tongues | Not Reported | [1] |
| Fluconazole | Candida albicans | Murine Systemic Candidiasis | 0.5 mg/kg | Moderate reduction in kidney fungal burden | 20% | [2] |
| Novel Triazole (6c) | Candida albicans | Murine Systemic Candidiasis | 2.0 mg/kg | Significant reduction in kidney fungal burden | >20% (p < 0.001 vs. control) | [2] |
| SM21 (Small Molecule) | Candida albicans | Murine Systemic Candidiasis | Not Specified | Not Specified | Prevented death | [3] |
| Nystatin | Candida albicans | Murine Oral Candidiasis | Not Specified | Less effective than SM21 at reducing tongue lesions | Not Reported | [3] |
Mechanism of Action: Targeting Ergosterol Biosynthesis
Thiazole and other azole antifungals share a common mechanism of action, which involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a crucial component of the membrane.[4][5] This is achieved by targeting the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[6][7] Inhibition of CYP51 leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately resulting in fungal cell death.[5]
References
- 1. Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Oteseconazole? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
Statistical Validation of Etisazole's Antimicrobial Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the statistical validation of the Minimum Inhibitory Concentration (MIC) assay results for Etisazole, a thiazole-based compound. Due to the limited availability of publicly accessible MIC data specifically for this compound, this document focuses on the expected antimicrobial performance of the broader class of thiazole derivatives. The provided experimental data for other thiazole compounds and commonly used antimicrobial agents will serve as a benchmark for comparative analysis.
Executive Summary
Thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. This guide outlines the standardized methodologies for determining the MIC of these compounds, presents a comparative analysis of their performance against key pathogens, and illustrates the proposed mechanism of action. The data herein is intended to guide researchers in the evaluation of this compound and similar compounds in drug discovery and development pipelines.
Data Presentation: Comparative MIC Values
The following tables summarize the MIC values for various thiazole derivatives and standard antimicrobial drugs against clinically relevant microorganisms. This data provides a baseline for evaluating the potential efficacy of this compound. All MIC values are presented in micrograms per milliliter (µg/mL).
Table 1: Antifungal Activity of Thiazole Derivatives and Standard Antifungal Agents
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| Thiazole Derivative 1 | 1.3 - 5.6 | 2 - 8 |
| Thiazole Derivative 2 | 0.1 - 4.0 | 0.5 - 6 |
| Thiazole Derivative 3 | 0.008 - 7.81 | No data |
| Fluconazole | ≤1 - 2 | 8 - >64 |
| Amphotericin B | 0.5 - 0.5 | 1 - >4 |
Table 2: Antibacterial Activity of Thiazole Derivatives and Standard Antibacterial Agents
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Thiazole Derivative 1 | 1.3 - 13.3 | 125 |
| Thiazole Derivative 2 | 1 - 32 | >64 |
| Sulfathiazole | No specific data | No specific data |
| Vancomycin | 0.5 - 2 | Not applicable |
| Ciprofloxacin | 0.25 - 1 | 0.015 - 1 |
Note: The data for "Thiazole Derivatives" is compiled from various sources on different substituted thiazole compounds and does not represent a single entity. This is intended to show the general range of activity for this class of molecules.
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the statistical validation of MIC assay results. The following broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is recommended for determining the MIC of this compound.
Broth Microdilution MIC Assay Protocol
1. Preparation of Materials:
- Test Compound (this compound): Prepare a stock solution of known concentration in a suitable solvent (e.g., DMSO).
- Microbial Strains: Use standardized and quality-controlled strains of the target microorganisms (e.g., Candida albicans ATCC 90028, Staphylococcus aureus ATCC 29213).
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
- 96-Well Microtiter Plates: Sterile, U-bottom plates.
2. Inoculum Preparation:
- From a fresh culture (18-24 hours old), prepare a microbial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
- Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
- Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
- Include a growth control (medium and inoculum, no drug) and a sterility control (medium only) on each plate.
4. Incubation:
- Incubate the plates at 35-37°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for fungi.
5. Determination of MIC:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism as detected by the unaided eye.
Mandatory Visualizations
Mechanism of Action: Inhibition of Ergosterol Synthesis
The primary antifungal mechanism of action for thiazole derivatives, including likely for this compound, is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity, leading to increased permeability and ultimately, fungal cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the broth microdilution MIC assay.
A Comparative Analysis of the Therapeutic Indices of Etisazole and Ketoconazole: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the therapeutic indices of two antifungal agents, Etisazole and Ketoconazole. The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic response. A higher TI indicates a wider margin of safety for a drug. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of available data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Executive Summary
A thorough review of available scientific literature reveals a significant disparity in the toxicological and pharmacological data for this compound and Ketoconazole. While a substantial body of research exists for Ketoconazole, allowing for the calculation of its therapeutic index, there is a notable absence of publicly available data for this compound's median lethal dose (LD50) and median effective dose (ED50). Consequently, a direct quantitative comparison of the therapeutic indices is not possible at this time.
This guide will present the known therapeutic index of Ketoconazole, detailing the experimental data and protocols used for its determination. For this compound, we will summarize the available information regarding its classification and mechanism of action, highlighting the current data gap in its safety profile.
Data Presentation: Therapeutic Index of Ketoconazole
The therapeutic index provides a measure of the relative safety of a drug. It is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).
| Drug | Animal Model | LD50 (Oral) | ED50 (Oral) | Therapeutic Index (TI = LD50/ED50) |
| Ketoconazole | Rat (LD50), Mouse (ED50) | 166 mg/kg | 10 - >100 mg/kg (against Candida albicans)[1] | 1.66 - 16.6 |
Note: The ED50 of Ketoconazole can vary significantly depending on the fungal species and the severity of the infection. The range provided is based on studies in a murine model of systemic candidiasis[1].
Experimental Protocols
Determination of Median Lethal Dose (LD50)
The oral LD50 for Ketoconazole in rats was determined following protocols similar to those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, specifically Guideline 423 (Acute Toxic Class Method)[2][3][4].
Principle: The test substance is administered orally to a group of fasted animals at one of a series of fixed dose levels. The animals are observed for a defined period for signs of toxicity and mortality.
Methodology:
-
Animal Model: Healthy, young adult albino rats (e.g., Wistar or Sprague-Dawley strain) of a single sex (typically females, as they can be more sensitive) are used.
-
Housing and Acclimatization: Animals are housed in appropriate cages under standard laboratory conditions (e.g., 22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to the study to allow for acclimatization.
-
Fasting: Animals are fasted overnight (food, but not water, is withheld) prior to administration of the test substance.
-
Dose Administration: The test substance is administered orally via gavage. The volume administered is typically kept constant by varying the concentration of the dosing solution.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is determined based on the number of mortalities at different dose levels, often using statistical methods like the Probit analysis or the Reed-Muench method.
Determination of Median Effective Dose (ED50)
The ED50 for an antifungal agent like Ketoconazole is determined in an in vivo model of infection.
Principle: The efficacy of the antifungal agent is evaluated in animals experimentally infected with a specific fungal pathogen. The dose that protects 50% of the infected animals from mortality or results in a 50% reduction in fungal burden is determined as the ED50.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., neutropenic or corticosteroid-treated) are often used to establish a systemic fungal infection.
-
Infection: Animals are inoculated with a standardized dose of the fungal pathogen (e.g., Candida albicans) intravenously or intraperitoneally.
-
Drug Administration: The test drug is administered orally or via another relevant route at various dose levels, typically starting 24 hours after infection and continuing for a specified duration.
-
Endpoint: The primary endpoint is often survival over a defined period (e.g., 14 or 21 days). Alternatively, the fungal burden in target organs (e.g., kidneys, liver, spleen) can be quantified at the end of the treatment period.
-
Data Analysis: The ED50 is calculated from the dose-response curve, which plots the percentage of surviving animals or the reduction in fungal burden against the drug dose.
Signaling Pathways and Mechanisms of Action
Ketoconazole and this compound: Inhibition of Ergosterol Biosynthesis
Both Ketoconazole (an imidazole) and this compound (a thiazole) belong to the azole class of antifungal agents. Their primary mechanism of action involves the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis[5][6][7].
Mechanism:
-
Azole antifungals bind to and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.
-
This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that maintains its integrity and fluidity.
-
The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.
-
This disruption of the cell membrane leads to increased permeability, leakage of essential cellular components, and ultimately, inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect at higher concentrations).
It is important to note that the affinity of azoles for fungal cytochrome P450 enzymes is significantly higher than for mammalian cytochrome P450 enzymes, which provides a degree of selective toxicity. However, at higher concentrations, interactions with mammalian P450 enzymes can occur, leading to adverse effects and drug-drug interactions.
Mandatory Visualizations
Caption: Experimental Workflow for LD50 Determination.
Caption: Experimental Workflow for ED50 Determination.
Caption: Mechanism of Action of Azole Antifungals.
Conclusion
This guide provides a detailed overview of the therapeutic index of Ketoconazole, a widely studied antifungal agent. The calculated therapeutic index for Ketoconazole ranges from 1.66 to 16.6, underscoring the importance of careful dose monitoring to balance efficacy and toxicity. In stark contrast, the absence of publicly available LD50 and ED50 data for this compound precludes the calculation of its therapeutic index and a direct safety comparison with Ketoconazole. This significant data gap highlights a critical area for future research to establish a comprehensive safety and efficacy profile for this compound. Researchers are encouraged to consult the detailed experimental protocols provided herein for conducting further toxicological and pharmacological studies.
References
- 1. Correlation of susceptibility test results in vitro with response in vivo: ketoconazole therapy in a systemic candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Etisazole and Terbinafine - A Data-Driven Analysis
It is important to note at the outset that a direct head-to-head comparison of Etisazole and terbinafine, supported by experimental data, is not feasible at this time. Our comprehensive search of the scientific literature revealed a significant lack of publicly available data on the antifungal properties of this compound. While it is identified as an animal antifungal agent, crucial information regarding its mechanism of action, spectrum of activity, pharmacokinetic profile, and clinical efficacy is not documented in the accessible scientific domain.
Conversely, terbinafine is a well-established and extensively studied antifungal medication. Therefore, this guide will provide a detailed analysis of terbinafine, summarizing the wealth of available experimental data. We will also present the limited information available for this compound to offer as complete a picture as possible, while highlighting the existing knowledge gap.
Terbinafine: A Comprehensive Overview
Terbinafine is a synthetic allylamine antifungal agent widely used in the treatment of superficial fungal infections of the skin and nails.[1][2]
Chemical Properties and Structure
Terbinafine hydrochloride is a white crystalline powder that is freely soluble in methanol and dichloromethane, soluble in ethanol, and slightly soluble in water.[2]
| Property | Data |
| Chemical Name | (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine |
| Molecular Formula | C21H25N |
| Molar Mass | 291.438 g·mol−1 |
| CAS Number | 91161-71-6 |
Mechanism of Action
Terbinafine exerts its antifungal effect by specifically inhibiting the fungal enzyme squalene epoxidase.[1][3][4] This enzyme is a key component in the fungal ergosterol biosynthesis pathway. Inhibition of squalene epoxidase leads to two critical downstream effects: a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic intracellular accumulation of squalene.[1][3] This dual action disrupts the fungal cell membrane integrity and cellular metabolism, ultimately resulting in fungal cell death (fungicidal action).[2][3] A key advantage of terbinafine is its high specificity for fungal squalene epoxidase, with minimal effect on the mammalian equivalent, which is involved in cholesterol synthesis.[2]
Caption: Mechanism of action of Terbinafine.
Antifungal Spectrum and Efficacy
Terbinafine demonstrates potent activity against a broad range of dermatophytes, the fungi responsible for most skin, hair, and nail infections.[1][5] It is also effective against some molds and yeasts.[5]
Minimum Inhibitory Concentration (MIC) Data for Terbinafine:
| Fungal Group | MIC Range (mg/L) | Reference |
| Dermatophytes | 0.0015 - 0.01 | [6] |
| Aspergillus spp. | 0.01 - 2 | [7] |
Clinical studies have consistently shown high cure rates for terbinafine in the treatment of onychomycosis (fungal nail infections) and various tinea infections (ringworm, athlete's foot, jock itch).[8][9] For instance, in the treatment of tinea corporis, a clinical cure rate of 87% has been reported with a 500 mg/day dosage.[8]
Pharmacokinetics
| Parameter | Value | Reference |
| Bioavailability | ~40% (due to first-pass metabolism) | [1] |
| Time to Peak (Tmax) | 2 hours | [1] |
| Protein Binding | >99% | [1] |
| Volume of Distribution | 947.5 L | [1] |
| Half-life (effective) | ~36 hours | [1] |
| Half-life (terminal) | 200-400 hours (due to accumulation in tissues) | [1] |
| Metabolism | Hepatic | [1] |
| Excretion | ~80% urine, ~20% feces | [1] |
Terbinafine is highly lipophilic and tends to accumulate in the skin, nails, and adipose tissue, which contributes to its long terminal half-life and allows for shorter treatment courses for some infections.[1][2]
Safety and Tolerability
Terbinafine is generally well-tolerated. The most common side effects are mild and transient, including gastrointestinal symptoms, headache, and rash.[10] A less common but notable side effect is taste disturbance (dysgeusia).[10] Rare but serious adverse effects include liver injury, and therefore, liver function monitoring is recommended for patients on long-term oral therapy.[1]
This compound: What We Know
Information on this compound is sparse. It is identified as an animal antifungal agent with the chemical name N-ethyl-1,2-benzothiazol-3-amine.[11]
Chemical Properties and Structure
| Property | Data |
| Chemical Name | N-ethyl-1,2-benzothiazol-3-amine |
| Molecular Formula | C9H10N2S |
| Molar Mass | 178.26 g/mol |
| CAS Number | 7716-60-1 |
Mechanism of Action
The specific mechanism of action for this compound has not been elucidated in the available literature. However, as a thiazole derivative, it may belong to the azole class of antifungals. Azole antifungals typically work by inhibiting the enzyme lanosterol 14α-demethylase, which is also involved in the ergosterol biosynthesis pathway, albeit at a different step than the target of terbinafine. This mechanism, however, is speculative for this compound and requires experimental confirmation.
Antifungal Spectrum, Efficacy, Pharmacokinetics, and Safety
There is no available experimental data on the antifungal spectrum, MIC values, pharmacokinetic parameters, or safety profile of this compound.
Experimental Protocols
As no specific experimental studies for a direct comparison were found, we will outline a general experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is a standard in vitro method for assessing antifungal activity.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
Antifungal agent (e.g., Terbinafine)
-
Fungal isolate (e.g., Trichophyton rubrum)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antifungal Stock Solution: Dissolve the antifungal agent in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the antifungal stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of fungal conidia or yeast cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent. Include a positive control well (inoculum without drug) and a negative control well (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-96 hours), depending on the growth rate of the fungus.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Caption: Workflow for MIC determination.
Conclusion
While a direct, data-driven comparison between this compound and terbinafine is not possible due to the absence of scientific data for this compound, this guide provides a comprehensive overview of the well-documented antifungal agent, terbinafine. Terbinafine is a potent, fungicidal agent with a specific mechanism of action, a well-defined pharmacokinetic profile, and proven clinical efficacy against a broad range of dermatophytes. The lack of available data on this compound represents a significant gap in the scientific literature and precludes any comparative assessment of its performance. Further research is required to elucidate the antifungal properties of this compound.
References
- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. What is the mechanism of Oteseconazole? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antifungal activity of a series of 1,2-benzisothiazol-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 7716-60-1 [amp.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacokinetic properties and bioavailability of methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Etisazole: A Guide to Safe Laboratory Practices
Absence of specific manufacturer's disposal instructions for Etisazole (CAS 7716-60-1) necessitates adherence to general laboratory chemical waste management protocols. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Researchers, scientists, and drug development professionals handling this compound must rely on established best practices for chemical waste disposal due to the lack of a publicly available, specific Safety Data Sheet (SDS) with disposal recommendations. The following procedures are based on general guidelines for laboratory chemical waste management.
Core Principles of Chemical Waste Disposal
The fundamental principle of laboratory waste disposal is the safe and environmentally responsible management of hazardous materials. All chemical waste is considered hazardous until proven otherwise. Key steps include proper identification, segregation, containment, and labeling of waste before its collection by certified hazardous waste disposal services.
Quantitative Data on Hazardous Waste Classification
To facilitate proper segregation and handling, chemical waste is often categorized based on its hazardous properties. The following table summarizes common hazard classifications relevant to laboratory chemical waste.
| Hazard Classification | Description | Examples | Disposal Considerations |
| Ignitable Waste | Liquids with a flash point < 60°C, solids that can cause fire through friction, or oxidizers. | Ethanol, Acetone | Store away from ignition sources. Do not mix with reactive chemicals. |
| Corrosive Waste | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | Strong acids and bases | Store in appropriate, corrosion-resistant containers. Segregate acids from bases. |
| Reactive Waste | Unstable under normal conditions, may react violently with water, or generate toxic gases. | Sodium metal, Picric acid | Handle with extreme caution. Store in a stable environment. Do not mix with other chemicals. |
| Toxic Waste | Harmful or fatal if ingested or absorbed. | Heavy metal solutions, Cyanides | Minimize exposure. Use appropriate personal protective equipment (PPE). |
Procedural Guidance for this compound Disposal
In the absence of specific data for this compound, it should be treated as a potentially hazardous chemical. The following step-by-step protocol outlines the general procedure for its disposal:
-
Personal Protective Equipment (PPE): Before handling this compound waste, at a minimum, a lab coat, safety glasses, and chemical-resistant gloves should be worn.
-
Waste Identification and Segregation:
-
Pure, unused this compound should be collected in a separate, designated waste container.
-
Solutions containing this compound should be collected in a compatible liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).
-
Contaminated materials such as gloves, absorbent pads, and empty containers should be collected in a designated solid waste container.
-
-
Container Management:
-
All waste containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Containers should be labeled with the words "Hazardous Waste" and the full chemical name "this compound". The concentration and any other components of the waste mixture should also be indicated.
-
Keep waste containers closed except when adding waste.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area that is near the point of generation.
-
Ensure secondary containment is used to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, a pickup request should be submitted to the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Chemical Waste Disposal
The logical flow for the proper disposal of any laboratory chemical, including this compound, can be visualized as a clear, step-by-step process.
By adhering to these general yet crucial safety and logistical procedures, researchers can ensure the responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
Essential Safety and Operational Plan for Handling Etisazole
Disclaimer: No specific Safety Data Sheet (SDS) for Etisazole (CAS Number: 7716-60-1) was publicly available at the time of this writing. The following safety and handling information is based on general laboratory best practices and data from structurally similar benzisothiazole compounds. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's Environmental Health and Safety (EHS) department.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Specifications |
| General Handling (Weighing, preparing solutions) | Lab coat, Safety goggles, Nitrile gloves | Standard laboratory coat. Goggles should provide splash protection.[1][2][3] At least two pairs of disposable nitrile gloves are recommended.[4][5] |
| Procedures with High Splash Potential | Face shield (in addition to goggles), Chemical-resistant apron | A full face shield should be worn over safety goggles.[1][2][3] An apron will provide an additional layer of protection for the torso. |
| Handling Powders (if applicable) | Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator is recommended.[2] |
| Cleaning and Decontamination | Heavy-duty gloves, Chemical-resistant boots/shoe covers | Thicker, reusable gloves should be worn for cleaning spills. Protective footwear to prevent contamination. |
Note: Always inspect PPE for integrity before use and replace it if damaged.[6] Contaminated PPE should be disposed of as hazardous waste.
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment when working with this compound.
Handling:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Personal Hygiene: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled.[6] Wash hands thoroughly after handling.[6]
-
Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and contain the spill using absorbent materials. Collect the spilled material and contaminated absorbents into a sealed, labeled container for proper disposal.
Storage:
-
Container: Store this compound in a tightly closed, properly labeled container.[8]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[8]
-
Segregation: Store separately from strong oxidizing agents, acids, and bases.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure to this compound.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9][10][11]
Waste Segregation and Collection:
-
Collect all solid and liquid waste containing this compound in separate, clearly labeled, and leak-proof containers.[11][12]
-
Label containers with the words "Hazardous Waste" and the full chemical name "this compound".[9]
-
Store waste containers in a designated, secure area away from general laboratory traffic.
Disposal Procedure:
-
Contact EHS: Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety department.
-
Documentation: Complete all required hazardous waste disposal forms accurately.[9]
-
Packaging: Ensure all waste containers are securely sealed before pickup.
Empty Container Disposal:
-
Triple-rinse empty containers with a suitable solvent.
-
Collect the rinsate as hazardous waste.[13]
-
Deface the original label on the empty container before disposing of it in the regular trash or recycling, as permitted by your institution.[13]
Quantitative Data Summary
The following table summarizes available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂S | PubChem |
| Molecular Weight | 178.26 g/mol | PubChem |
| CAS Number | 7716-60-1 | PubChem |
No specific toxicological data (e.g., LD50, LC50) or occupational exposure limits for this compound were found in the available resources. For benzisothiazole derivatives, some data suggests potential for skin sensitization and irritation.[14][15][16]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. youthfilter.com [youthfilter.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. iaphl.org [iaphl.org]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. vumc.org [vumc.org]
- 14. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
- 16. bg.cpachem.com [bg.cpachem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
